6-Aminouracil
Description
Structure
3D Structure
Properties
IUPAC Name |
6-amino-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c5-2-1-3(8)7-4(9)6-2/h1H,(H4,5,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDZXOWGUAIUBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061241 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873-83-6 | |
| Record name | 6-Aminouracil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=873-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 6-Aminouracil | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Aminouracil | |
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| Record name | 6-Aminouracil | |
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| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-amino- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-amino- | |
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| Record name | 6-aminouracil | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for 6 Aminouracil and Its Derivatives
Foundational Synthetic Routes to 6-Aminouracil (B15529)
The primary and most established methods for synthesizing this compound involve the condensation of urea with activated acetic acid derivatives. These routes are valued for their reliability and use of readily available starting materials.
Synthesis via Urea and Methyl Cyanoacetate Pathways
The classical and most widely employed synthesis of this compound involves the condensation reaction between urea and a cyanoacetate ester, such as methyl or ethyl cyanoacetate, in the presence of a strong base. orgsyn.org The reaction is typically carried out in an alcoholic solvent, with sodium ethoxide or sodium methoxide serving as the base.
The general mechanism involves the base-catalyzed condensation of urea with the cyanoacetate ester, leading to the formation of cyanoacetylurea, which then undergoes cyclization to form the this compound ring. orgsyn.org The process generally involves refluxing the reaction mixture for several hours. chemicalbook.comprepchem.com Upon cooling, the reaction mixture is neutralized with an acid, often acetic acid, which causes the this compound to precipitate out of the solution. orgsyn.orgchemicalbook.com The resulting solid can then be collected by filtration, washed, and dried. chemicalbook.com Yields for this method are typically good, with some procedures reporting up to 96.9%. chemicalbook.com
A typical laboratory procedure involves dissolving sodium metal in anhydrous ethanol (B145695) to prepare sodium ethoxide. orgsyn.org To this solution, ethyl cyanoacetate and urea are added, and the mixture is heated under reflux for several hours. orgsyn.org During the reaction, the product may precipitate, forming a thick solid mass. orgsyn.org After the reflux period, hot water is added to dissolve the product, followed by neutralization with glacial acetic acid to precipitate the this compound. orgsyn.org
| Reactants | Base | Solvent | Conditions | Yield |
| Urea, Ethyl Cyanoacetate | Sodium | Anhydrous Ethanol | Reflux (10-12 hours) | 69% chemicalbook.comguidechem.com |
| Urea, Methyl Cyanoacetate | Sodium | Anhydrous Methanol | Reflux (3 hours) | 96.9% chemicalbook.com |
Methodological Advancements in this compound Preparation
While the classical methods are robust, research has focused on improving the efficiency and environmental footprint of this compound synthesis. One notable advancement is the use of microwave-assisted synthesis. This technique can significantly reduce reaction times. For instance, the reaction of urea with cyanoacetic acid under solvent-free microwave irradiation has been shown to rapidly produce this compound. guidechem.com The product is easily isolated by adding water to the reaction mixture and recrystallizing the crude product from ethanol. guidechem.com This approach aligns with the principles of green chemistry by eliminating the need for solvents and reducing energy consumption. orgchemres.org
Advanced Synthetic Strategies for this compound Derivatives
This compound is a versatile building block for the synthesis of more complex, fused heterocyclic systems, many of which exhibit significant biological activity. scispace.comresearchgate.netbohrium.com Its ability to act as both a nucleophile and an electrophile makes it an ideal starting material for constructing a wide array of annulated uracil (B121893) derivatives. scispace.com
Multicomponent Reactions (MCRs) for Heterocyclic Annulations
Multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more reactants. scispace.comresearchgate.net This approach is highly atom-economical and efficient, making it particularly attractive for the synthesis of pharmaceutical compounds and other fine chemicals. researchgate.netnih.gov this compound is frequently employed as a key component in MCRs to generate fused pyrimidine (B1678525) scaffolds. scispace.comrsc.org
Pyrido[2,3-d]pyrimidines, a class of fused heterocycles containing both pyridine (B92270) and pyrimidine rings, are readily synthesized using MCRs involving this compound. scispace.comresearchgate.netresearchgate.net These compounds are of significant interest due to their diverse pharmacological activities. researchgate.netnih.gov
A common strategy involves the three-component reaction of a this compound derivative, an aromatic aldehyde, and an active methylene compound such as malononitrile or cyanoacetamide. scispace.comresearchgate.net For example, the reaction of this compound, various aromatic aldehydes, and malononitrile can be carried out under various conditions to afford pyrido[2,3-d]pyrimidine (B1209978) derivatives in good to excellent yields. scispace.com
In one approach, ultrasonic irradiation has been used to promote the reaction between substituted aromatic aldehydes, cyanoacetamide, and this compound in the presence of 4-dimethylaminopyridine (DMAP) as an organocatalyst, achieving yields of 81-93%. scispace.com Another green chemistry approach utilizes a glycerol-water system for the catalyst-free synthesis of these derivatives, highlighting the move towards more environmentally benign synthetic methods. researchgate.net Theoretical studies have also been conducted to understand the reaction mechanism, such as the reaction between benzaldehyde, Meldrum's acid, and this compound in aqueous solution. nih.gov
| This compound Derivative | Aldehyde | Active Methylene Compound | Catalyst/Conditions | Product | Yield |
| This compound | Aromatic Aldehydes | Cyanoacetamide | DMAP, Ultrasonic Irradiation, DMF | Pyrido[2,3-d]pyrimidine derivatives | 81-93% scispace.com |
| This compound | Aromatic Aldehydes | Malononitrile | Glycerol-water, Catalyst-free | Pyrido[2,3-d]pyrimidine derivatives | High to excellent researchgate.net |
| 6-Amino-1,3-dimethyluracil (B104193) | Benzaldehyde | Meldrum's acid | Indium(III) bromide, Solvent-free | Pyrido[2,3-d]pyrimidine derivative | 95% nih.gov |
The fusion of two pyrimidine rings results in pyrimido-pyrimidine scaffolds, which are also important structural motifs in medicinal chemistry. researchgate.netresearchgate.net MCRs provide an efficient route to these compounds, again often utilizing this compound as a key precursor.
For instance, the one-pot, multicomponent reaction of this compound derivatives, terephthalaldehyde, and various active methylene compounds like barbituric acid or thiobarbituric acid in refluxing ethanol leads to the formation of bis(pyrimido[4,5-b]quinolone) and related bis-heterocyclic structures. scispace.com These reactions demonstrate the power of MCRs to rapidly generate molecular complexity from simple starting materials. The synthesis of pyrimido[4,5-d]pyrimidines can also be achieved through the reaction of this compound with formalin and primary amines via a double Michael reaction. researchgate.net
| This compound Derivative | Aldehyde | Active Methylene Compound | Solvent | Product |
| This compound derivatives | Terephthalaldehyde | Barbituric acid | Ethanol | Bis(pyrimido[4,5-b]quinolone) derivatives scispace.com |
| This compound derivatives | Terephthalaldehyde | Thiobarbituric acid | Ethanol | Bis(pyrimido[4,5-b]quinolone) derivatives scispace.com |
| This compound | Formalin | Primary Amines | Not specified | Pyrimido[4,5-d]pyrimidines researchgate.net |
Synthesis of Pyrrolo-pyrimidines
The fusion of a pyrrole ring onto the pyrimidine core of this compound leads to the formation of pyrrolo[2,3-d]pyrimidines, a scaffold of significant interest.
A notable method involves an I2/DMSO promoted cascade annulation of 6-amino-1,3-dimethyluracil with aurones. This one-step process proceeds through a sequence of Michael addition, iodination, intramolecular nucleophilic substitution, and a spiro ring-opening, affording the desired pyrrolo[2,3-d]pyrimidine analogues in good to excellent yields (up to 99%). This protocol is recognized for its high atom economy and the use of an inexpensive catalyst. researchgate.net
Another efficient route is a three-component reaction involving a this compound derivative, an arylglyoxal, and either malononitrile or various thiols. researchgate.net This reaction can be effectively promoted by thiamine hydrochloride as a recyclable organocatalyst in an aqueous medium, highlighting its green chemistry credentials. mdpi.com
Furthermore, the reaction of 6-aminouracils with ninhydrin in the presence of catalytic amounts of glacial acetic acid provides a straightforward route to tetrahydroindeno[2',1':4,5]pyrrolo[2,3-d]pyrimidine-trione derivatives. nih.gov
Table 1: Examples of Pyrrolo-pyrimidine Synthesis from this compound Derivatives
| Starting Materials | Reagents/Catalyst | Product | Yield |
|---|---|---|---|
| 6-amino-1,3-dimethyluracil, Aurones | I2/DMSO | Pyrrolo[2,3-d]pyrimidine derivatives | 64-99% |
| This compound, Arylglyoxal, Malononitrile/Thiols | Thiamine Hydrochloride (organocatalyst) | Functionalized Pyrrolo[2,3-d]pyrimidines | High yields |
| 6-Aminouracils, Ninhydrin | Glacial Acetic Acid | Tetrahydroindeno[2',1':4,5]pyrrolo[2,3-d]pyrimidine-triones | Good yields |
Synthesis of Fused Spirooxindole Derivatives
The synthesis of spirooxindole derivatives fused with pyrimidine rings represents an important application of this compound in creating complex, three-dimensional structures. These reactions often proceed via multi-component strategies.
A common approach is the one-pot cyclo-condensation reaction between this compound derivatives, isatin (B1672199) derivatives (or substituted isatins), and a third component, such as barbituric acid. This reaction efficiently constructs spiro[indoline-3,5'-pyrido[2,3-d:6,5-d']dipyrimidine] derivatives. rsc.org The reaction can be performed under solvent-free conditions, either classically or with microwave assistance, to produce spiro pyridodipyrimidines in high yields. nih.gov
The versatility of this reaction allows for the incorporation of various substituted isatins and different active methylene compounds, leading to a diverse library of spirooxindole-pyrimidine compounds. ekb.eg
Table 2: Synthesis of Spirooxindole Derivatives from this compound
| This compound Derivative | Other Reactants | Conditions | Product Type |
|---|---|---|---|
| 1,3-dimethyl-6-aminouracil | Isatin derivatives | Solvent-free, microwave or classical heating | Spiro pyridodipyrimidines |
| This compound derivatives | Isatin derivatives, Barbituric acid derivatives | One-pot cyclo-condensation | Spiro[indoline-3,5'-pyrido[2,3-d:6,5-d']dipyrimidines] |
Synthesis of Pyrazolo-pyrimidines
The synthesis of pyrazolo[3,4-d]pyrimidines, which are isosteres of purines, is a significant area of medicinal chemistry. nih.gov While numerous synthetic methods exist for this scaffold, they predominantly involve the construction of the pyrimidine ring onto a pre-existing pyrazole precursor. nih.gov For instance, a common starting material is ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, which is derived from the reaction of ethyl 2-cyano-3-ethoxypropanoate and phenylhydrazine. nih.gov Routes that utilize this compound as a starting material to construct a fused pyrazole ring are not prominently featured in the reviewed literature.
Synthesis of Pyrano- and Pyridazino-pyrimidines
Pyrano-pyrimidines: The synthesis of pyrano[2,3-d]pyrimidines is efficiently achieved through one-pot, three-component condensation reactions. This method typically involves the reaction of a this compound derivative, an aromatic aldehyde, and an active methylene compound like malononitrile. This domino Knoevenagel-Michael-cyclization sequence is often conducted in green solvents such as water or aqueous ethanol and can be performed under catalyst-free conditions or with the aid of various catalysts. nih.gov The use of magnetized deionized water has been reported to accelerate the reaction and improve yields. nih.gov
Pyridazino-pyrimidines: Synthetic routes starting from this compound to form pyridazino-pyrimidines are not extensively documented in the surveyed scientific literature.
One-Pot Cyclo-condensation Reactions
One-pot multi-component reactions are a cornerstone of efficient organic synthesis, and this compound is a frequent participant in such strategies. These reactions allow for the construction of complex fused-ring systems in a single step, often with high atom economy and in environmentally benign solvents like water. nih.gov
A representative example is the three-component reaction of 6-aminouracils, aromatic aldehydes, and barbituric acids in refluxing water. This process leads to the formation of pyrido[2,3-d:6,5-d]dipyrimidines. The reaction is believed to proceed via an initial Knoevenagel condensation, followed by a Michael-type addition of the this compound and subsequent cyclization. nih.gov
Another variation is the one-pot cyclo-condensation of bis(aldehydes) with this compound. Depending on the reaction conditions (e.g., the presence of p-TSA in acetic acid), this can yield either uncyclized tetrakis(6-aminopyrimidine-2,4-diones) or the fully cyclized bis(tetraoxodecahydropyrido[2,3-d:6,5-d']dipyrimidines). nih.gov
Table 3: Examples of One-Pot Cyclo-condensation Reactions
| Reactants | Catalyst/Solvent | Product |
|---|---|---|
| 6-Aminouracils, Aromatic Aldehydes, Barbituric Acids | p-TSA / Water | Pyrido[2,3-d:6,5-d]dipyrimidines |
| Bis(aldehydes), this compound | Acetic Acid | Tetrakis(6-aminopyrimidine-2,4-diones) |
| Bis(aldehydes), this compound | p-TSA / Acetic Acid | Bis(tetraoxodecahydropyrido[2,3-d:6,5-d']dipyrimidines) |
Alkylation Reactions of this compound and Analogues
Alkylation reactions of this compound and its analogues introduce alkyl groups at various positions, modifying the compound's properties. The 6-amino-2-thiouracil analogue, for instance, readily undergoes S-alkylation. Treatment of 6-amino-2-thiouracil or its 5-bromo derivative with an appropriate alkyl halide or α-halo ketone in the presence of a base like sodium ethoxide yields the corresponding S-alkyl products. ekb.egscirp.org
Direct alkylation on the pyrimidine ring nitrogens is also possible. The reaction of this compound compounds with benzyl halides in the presence of an inorganic base can lead to the formation of N-benzylated derivatives.
Table 4: Alkylation Reactions of this compound Analogues
| Substrate | Alkylating Agent | Conditions | Product Type |
|---|---|---|---|
| 6-Amino-2-thiouracil | Alkyl halides, α-halo ketones | Sodium ethoxide | S-alkyl derivatives |
| This compound | Benzyl halides | Inorganic base | N-benzyl derivatives |
Acylation Reactions of this compound Derivatives
The acylation of this compound derivatives serves as a fundamental method for introducing acyl groups onto either the exocyclic amino group (N6) or the pyrimidine ring (C5), depending on the substrate and reaction conditions.
The reaction of 1,3-dimethyl-6-aminouracil with acetic anhydride at reflux leads to the exclusive formation of the 5-acetyl derivative. However, if a substituent is absent at the N-1 position of this compound, the reaction yields the 6-acetamido derivative. To overcome solubility issues with certain derivatives, mixtures of acetic anhydride and acetic acid can be employed.
Acylation can also be achieved using acyl chlorides. For instance, this compound reacts with chloroacetyl chloride in the presence of anhydrous potassium carbonate in dimethylformamide (DMF) at room temperature to yield 6-(chloroacetylamino)uracil. Similarly, acylation with 2,4-dimethoxybenzoyl chloride in the presence of a piperidine catalyst affords the corresponding 2,4-dimethoxybenzamide derivative researchgate.net.
A notable C-acylation occurs when 1,3-disubstituted-6-aminouracils are treated with dimethyl acetylenedicarboxylate in DMF, which results in the formation of the corresponding 5-acyl derivatives in good yields. In contrast, this compound itself under these conditions produces a complex mixture of products from which the desired 5-acyl derivative cannot be isolated.
Formylation of this compound represents another key acylation-type reaction. Treatment with the Vilsmeier reagent (formed from phosphorus oxychloride and DMF) provides a method for introducing a formyl group at the C5 position, yielding this compound-5-carbaldehyde, a valuable precursor for fused heterocyclic systems researchgate.net.
| This compound Derivative | Acylating Agent | Catalyst/Solvent | Product |
|---|---|---|---|
| 1,3-Dimethyl-6-aminouracil | Acetic Anhydride | Reflux | 5-Acetyl-1,3-dimethyl-6-aminouracil |
| This compound | Chloroacetyl chloride | K2CO3 / DMF | 6-(Chloroacetylamino)uracil researchgate.net |
| This compound | 2,4-Dimethoxybenzoyl chloride | Piperidine | N-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-6-yl)-2,4-dimethoxybenzamide researchgate.net |
| 1,3-Dimethyl-6-aminouracil | Dimethyl acetylenedicarboxylate | DMF | Methyl 2-(1,3-dimethyl-6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-methoxyacrylate |
| This compound | Vilsmeier Reagent (POCl3/DMF) | DMF, 90-100°C | 6-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde researchgate.net |
Condensation Reactions with Carbonyl Compounds
This compound's amino group and the nucleophilic C5 position enable a variety of condensation reactions with carbonyl compounds, leading to the formation of imines, fused ring systems, and spirocyclic structures.
The condensation of a primary amine with an aldehyde or ketone is a classic method for forming an imine, commonly known as a Schiff base researchgate.net. This reaction typically proceeds via a hemiaminal intermediate, which then dehydrates, often under acid or base catalysis, to yield the C=N double bond organic-chemistry.org. While some studies have reported failures in forming stable Schiff bases from this compound , successful syntheses have been documented.
For example, this compound reacts with various aromatic aldehydes, such as 4-chlorobenzaldehyde, furan-2-carboxaldehyde, and thiophene-2-carboxaldehyde, in the presence of anhydrous potassium carbonate to yield the corresponding Schiff bases (imines) nih.govscirp.org. The reaction involves the nucleophilic attack of the exocyclic amino group on the carbonyl carbon of the aldehyde, followed by elimination of water to form the imine linkage nih.govscirp.org.
The reaction of this compound derivatives with α,β-unsaturated ketones (acyclic methylene ketones), such as chalcones, is a well-established route to pyridopyrimidines researchgate.net. The reaction conditions significantly influence the outcome. For instance, refluxing this compound and chalcones in glacial acetic acid typically yields 5,8-dihydropyridopyrimidines researchgate.net. In contrast, conducting the reaction in DMF with a basic catalyst like triethylamine, or with an oxidizing agent such as N-bromosuccinimide (NBS), leads to the aromatized pyridopyrimidine products researchgate.net.
This compound derivatives also undergo condensation with cyclic ketones. A notable example is the reaction of 1,3-dimethyl-6-aminouracil with cyclic diketones like isatin derivatives, ninhydrin, or acenaphthoquinone researchgate.net. These reactions, which can be performed under classical heating or microwave-assisted solvent-free conditions, yield complex spiro pyridodipyrimidine structures researchgate.net. The reaction with isatin, for example, involves an initial condensation to form an iminium intermediate, which then undergoes nucleophilic attack by a second molecule of the aminouracil, ultimately leading to the spirocyclic product after cyclization and dehydration researchgate.net.
| This compound Derivative | Carbonyl Compound | Conditions | Product Type |
|---|---|---|---|
| This compound | Chalcone (e.g., 1,3-diphenyl-2-propen-1-one) | Glacial Acetic Acid, Reflux | 5,7-Diaryl-5,8-dihydropyrido[2,3-d]pyrimidine researchgate.net |
| This compound | Chalcone | DMF, NBS, Reflux | 5,7-Diarylpyrido[2,3-d]pyrimidine researchgate.net |
| 1,3-Dimethyl-6-aminouracil | Isatin | Solvent-free, Heat or Microwave | Spiro[indoline-pyrido[2,3-d:6,5-d']dipyrimidine] researchgate.net |
| 1,3-Dimethyl-6-aminouracil | Ninhydrin | Solvent-free, Heat or Microwave | Spiro[indene-pyrido[2,3-d:6,5-d']dipyrimidine] researchgate.net |
The reactivity of this compound extends to cyclic enols, such as dimedone. In multicomponent reactions, this compound, dimedone, and an aromatic aldehyde can condense to form various fused heterocyclic systems, demonstrating the utility of cyclic enolizable ketones as reaction partners researchgate.net.
Reactions involving iminium salts are also significant. The Vilsmeier-Haack reagent, a chloroiminium salt generated from POCl₃ and DMF, is used to formylate the C5 position of this compound, a reaction that proceeds via electrophilic attack of the iminium ion on the electron-rich pyrimidine ring researchgate.net. As mentioned previously, the reaction between 1,3-dimethyl-6-aminouracil and isatin proceeds through an iminium intermediate researchgate.net. This intermediate is formed in situ and immediately trapped by another nucleophile, highlighting the role of transient iminium species in constructing complex heterocyclic frameworks researchgate.net.
Nitrosation and Subsequent Transformations
The reaction of this compound with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a mineral acid, is a pivotal transformation that can proceed via two competitive pathways: electrophilic substitution on the ring or diazotization of the exocyclic amino group.
The pyrimidine ring of this compound is highly activated, making the C5 position strongly nucleophilic. Consequently, treatment with nitrous acid under acidic conditions predominantly leads to electrophilic substitution at this position to yield 6-amino-5-nitrosouracil nih.gov. This bright red or purple compound is a stable intermediate and a key precursor for the synthesis of other fused heterocycles, most notably purines like theophylline and other xanthine (B1682287) derivatives rsc.orggoogle.com. The synthesis involves reduction of the C5-nitroso group to an amino group, creating a 5,6-diaminouracil (B14702) intermediate, which can then be cyclized with various one-carbon synthons acs.org. For example, 6-amino-1,3-dimethyl-5-nitrosouracil (B1265697) can be treated with benzylidenetriphenylphosphoranes to afford theophylline derivatives directly rsc.org.
While C5-nitrosation is the more common outcome, diazotization of the 6-amino group to form a diazonium salt can also occur under specific conditions scirp.orgnih.gov. This diazonium intermediate is generally unstable but can be trapped by nucleophiles. For example, diazotization of this compound at 0-5°C followed by the addition of sodium azide furnishes 6-azidouracil scirp.org. This suggests that by carefully controlling the reaction conditions, it is possible to favor N-diazotization over C-nitrosation, providing an alternative synthetic route from the 6-amino group.
| Reactant | Reagents | Primary Product | Subsequent Transformation Product |
|---|---|---|---|
| This compound | NaNO₂, HCl | 6-Amino-5-nitrosouracil nih.gov | 5,6-Diaminouracil (via reduction) acs.org |
| 6-Amino-1,3-dimethyluracil | NaNO₂, Acetic Acid | 6-Amino-1,3-dimethyl-5-nitrosouracil google.com | Theophylline derivatives (e.g., via reaction with phosphoranes) rsc.org |
| This compound | NaNO₂, HCl (0-5°C), then NaN₃ | 6-Diazoniouracil (intermediate) | 6-Azidouracil scirp.org |
Synthesis of Chromophoric Nucleoside Analogues (Nucleodyes)
Chromophoric nucleoside analogues, or "nucleodyes," are valuable tools in biochemical and diagnostic applications. This compound serves as a versatile starting material for the synthesis of these visibly colored molecules, particularly azo dye analogues of cytidine and uridine nih.govrsc.org.
The synthesis typically begins with a Vorbrüggen glycosylation reaction to attach a protected ribose sugar to the pyrimidine ring rsc.org. The site of glycosylation on this compound is controlled by protecting the exocyclic amino group. Glycosylation of unprotected this compound occurs at the N3 position, leading to 6-oxocytidine analogues. In contrast, if the 6-amino group is first protected, for example as an N,N-dimethylformamidine (DMF) derivative, the glycosylation is directed to the N1 position, yielding 6-aminouridine analogues after deprotection rsc.org.
The glycosylation procedure involves silylating the this compound derivative with an agent like N,O-bis(trimethylsilyl)acetamide (BSA) to enhance its solubility and reactivity. This is followed by the addition of a protected ribofuranose (e.g., β-D-ribofuranose 1-acetate 2,3,5-tribenzoate) and a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) rsc.org.
Once the desired nucleoside (either a 6-oxocytidine or 6-aminouridine derivative) is formed and deprotected, the chromophore is introduced. This is achieved by reacting the nucleoside with a diazonium salt, such as 4-nitrobenzenediazonium chloride rsc.org. The electron-rich C5 position of the uracil ring acts as a nucleophile, attacking the diazonium salt in an electrophilic aromatic substitution-type reaction (azo coupling) to form the intensely colored 5-phenylazo derivative nih.govrsc.org. These resulting nucleodyes are structurally analogous to their natural counterparts but possess strong absorption in the visible spectrum rsc.org.
Glycosylation Procedures for Nucleodye Synthesis
The synthesis of nucleodyes, which are chromophoric nucleoside analogs, often begins with the glycosylation of this compound. The strategic attachment of a sugar moiety, typically a protected ribose, paves the way for the subsequent introduction of a chromophore. A common and effective method for this transformation is the Vorbrüggen glycosylation.
In a typical procedure, this compound is first silylated to enhance its solubility and reactivity. This is often achieved by treating it with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA). The silylated intermediate is then reacted with a protected sugar, such as β-D-ribofuranose 1-acetate 2,3,5-tribenzoate, in the presence of a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf). This reaction selectively forms the N-glycosidic bond. acs.org
The position of glycosylation on the uracil ring can be directed by using protecting groups. Glycosylation of unprotected this compound primarily occurs at the N3 position to yield precursors for 6-oxocytidine. semanticscholar.org To achieve glycosylation at the N1 position, necessary for the synthesis of 6-aminouridine analogs, the exocyclic amino group is often protected, for instance, as an N,N-dimethylformamidine (DMF) derivative. semanticscholar.org Following the glycosylation, deprotection of the sugar and base moieties yields the final nucleoside.
These nucleosides, such as 6-aminouridine and 6-oxocytidine, serve as scaffolds for the creation of "nucleodyes." The amino group at the 6-position and the activated C5 position of the uracil ring are amenable to diazotization and coupling reactions to introduce chromophoric azo groups. semanticscholar.org
Interactive Data Table: Glycosylation of this compound Derivatives
| Starting Material | Glycosylating Agent | Catalyst/Conditions | Product | Yield |
|---|---|---|---|---|
| This compound | β-D-Ribofuranose 1-acetate 2,3,5-tribenzoate | 1. BSA, DCE, 50°C, 5h; 2. TMSOTf, reflux, 1h | 2',3',5'-Tri-O-benzoyl-6-oxocytidine | 70% acs.org |
| N⁶-DMF-6-aminouracil | β-D-Ribofuranose 1-acetate 2,3,5-tribenzoate | 1. BSA, DCE; 2. TMSOTf, reflux, 1h | N⁶-DMF-2',3',5'-tri-O-benzoyl-6-aminouridine | 54% acs.org |
Preparation of Azo Dye Analogues
The synthesis of azo dye analogues from this compound leverages the nucleophilic character of the C5 position of the uracil ring. This position readily undergoes electrophilic substitution with diazonium salts, a classic reaction in azo dye chemistry.
The general procedure involves the diazotization of a primary aromatic amine, such as a substituted aniline, using sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. This reactive intermediate is then added to a solution of this compound, typically in a basic or buffered medium to facilitate the coupling reaction. The electrophilic diazonium ion attacks the electron-rich C5 position of this compound, leading to the formation of a stable azo linkage and yielding a brightly colored 5-(arylazo)-6-aminouracil derivative.
A wide variety of substituted anilines can be used to tune the color and properties of the resulting dyes. For example, coupling with diazotized p-nitroaniline yields a vibrant orange-yellow dye. acs.org The reaction conditions, such as pH and temperature, are crucial for optimizing the yield and purity of the product.
Interactive Data Table: Synthesis of 5-(Arylazo)-6-aminouracil Dyes
| Aromatic Amine | Coupling Conditions | Product | Yield | Color |
|---|---|---|---|---|
| Aniline | NaNO₂, HCl, 0-5°C; then this compound, pH 4-6 | 5-(Phenylazo)-6-aminouracil | 89% researchgate.net | Yellow |
| 4-Nitroaniline | NaNO₂, HCl, 0-5°C; then this compound | 5-(4-Nitrophenylazo)-6-aminouracil | Not specified | Orange-Yellow acs.org |
| 3-Chloroaniline | NaNO₂, HCl, 0-5°C; then this compound, pH 4-6 | 5-(3-Chlorophenylazo)-6-aminouracil | 76% researchgate.net | Yellow |
| 4-Methoxyaniline (p-Anisidine) | NaNO₂, HCl, 0-5°C; then this compound, pH 4-6 | 5-(4-Methoxyphenylazo)-6-aminouracil | 81% researchgate.net | Brown |
| 4-Cyanoaniline | NaNO₂, HCl, 0-5°C; then this compound, pH 4-6 | 5-(4-Cyanophenylazo)-6-aminouracil | 84% researchgate.net | Not specified |
Preparation of Hetarylazo-6-aminouracils
Extending the synthesis of azo dyes, hetarylazo-6-aminouracils are prepared by coupling diazotized heterocyclic amines with this compound. These dyes often exhibit unique photophysical properties and a broader range of colors compared to their phenylazo counterparts due to the electronic characteristics of the heterocyclic ring.
The synthetic procedure is analogous to that for arylazo derivatives. A heterocyclic amine, such as 2-aminothiazole or 2-aminobenzothiazole, is diazotized using sodium nitrite and a strong acid at low temperatures. The resulting hetaryldiazonium salt is then coupled with this compound at its C5 position. arkat-usa.org The choice of the heterocyclic amine is critical in determining the final color and properties of the dye. For instance, thiazole and benzothiazole moieties are commonly used to generate a range of colors from yellow to red. arkat-usa.org
Interactive Data Table: Synthesis of Hetarylazo-6-aminouracil Dyes
| Heterocyclic Amine | Product | Yield | Melting Point (°C) |
|---|---|---|---|
| 2-Aminothiazole | 5-(Thiazol-2-ylazo)-6-aminouracil | 75% | >300 |
| 2-Amino-5-methylthiazole | 5-((5-Methylthiazol-2-yl)azo)-6-aminouracil | 72% | >300 |
| 2-Amino-5-nitrothiazole | 5-((5-Nitrothiazol-2-yl)azo)-6-aminouracil | 70% | >300 |
| 2-Aminobenzothiazole | 5-(Benzothiazol-2-ylazo)-6-aminouracil | 82% | >300 |
| 2-Amino-6-methoxybenzothiazole | 5-((6-Methoxybenzothiazol-2-yl)azo)-6-aminouracil | 85% | >300 |
Green Chemistry Principles in this compound Synthesis
The growing emphasis on sustainable chemical practices has spurred the development of synthetic methodologies for this compound derivatives that adhere to the principles of green chemistry. These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.
Catalyst-Free Methodologies
A significant advancement in the green synthesis of this compound derivatives is the development of catalyst-free multicomponent reactions (MCRs). These reactions allow for the construction of complex molecules from three or more starting materials in a single step, often with high atom economy and without the need for a catalyst.
For example, the one-pot, three-component reaction of this compound, an aromatic aldehyde, and an active methylene compound like malononitrile can proceed without a catalyst to produce fused heterocyclic systems such as pyrido[2,3-d]pyrimidines. researchgate.net These reactions are often promoted by simply heating the reactants together, sometimes under solvent-free conditions or in environmentally benign solvents. The absence of a catalyst simplifies the reaction setup and purification process, reducing both cost and waste.
Interactive Data Table: Catalyst-Free Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
| Aldehyde | Active Methylene Compound | Conditions | Product | Yield |
|---|---|---|---|---|
| Benzaldehyde | Malononitrile | Reflux in H₂O/EtOH | 7-Amino-5-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-2,4-dione-6-carbonitrile | High |
| 4-Chlorobenzaldehyde | Malononitrile | Reflux in H₂O/EtOH | 7-Amino-5-(4-chlorophenyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-2,4-dione-6-carbonitrile | High |
| 4-Methoxybenzaldehyde | Malononitrile | Reflux in H₂O/EtOH | 7-Amino-5-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-2,4-dione-6-carbonitrile | High |
Solvent-Free Reaction Conditions
Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free, or solid-state, reactions offer significant environmental benefits, including reduced pollution, lower costs, and simplified procedures. Microwave irradiation is often employed in conjunction with solvent-free conditions to accelerate reaction rates.
A notable example is the synthesis of bis(6-aminopyrimidonyl)methanes. This involves the condensation of a this compound derivative with an aldehyde under solvent-free conditions, either by conventional heating or, more efficiently, with microwave assistance. The reaction between 1,3-dimethyl-6-aminouracil and various aldehydes proceeds rapidly under microwave irradiation, often in a matter of minutes, to give high yields of the desired products. scirp.org This method avoids the use of large quantities of organic solvents, making it a much greener alternative to traditional solution-phase synthesis.
Another example is the three-component synthesis of pyrido[2,3-d:6,5-d']dipyrimidines from this compound, aromatic aldehydes, and barbituric acid under solvent-free conditions, which can be catalyzed by nano-catalysts. nih.gov
Interactive Data Table: Solvent-Free Synthesis of this compound Derivatives
| Reactant 1 | Reactant 2 | Conditions | Product Type | Yield |
|---|---|---|---|---|
| 1,3-Dimethyl-6-aminouracil | Benzaldehyde | Microwave (300W), 3 min | Bis(6-aminopyrimidonyl)methane | 90% scirp.org |
| 1,3-Dimethyl-6-aminouracil | 4-Chlorobenzaldehyde | Microwave (300W), 2.5 min | Bis(6-aminopyrimidonyl)methane | 92% |
| This compound | 4-Chlorobenzaldehyde, Barbituric Acid | Nano-Fe₃O₄@SiO₂-SO₃H, 120°C, 25 min | Pyrido[2,3-d:6,5-d']dipyrimidine | 95% |
Application of Environmentally Benign Solvents (e.g., Glycerol-Water Systems)
The use of environmentally benign solvents is a cornerstone of green chemistry. Water is an ideal green solvent due to its non-toxicity, availability, and low cost. Many multicomponent reactions involving this compound have been successfully carried out in aqueous media. For instance, the synthesis of dihydropyrido[2,3-d]pyrimidines from this compound, aldehydes, and active methylene compounds can be efficiently performed in water, sometimes with the aid of a catalyst. researchgate.net
Glycerol, a byproduct of biodiesel production, is another promising green solvent. It is non-toxic, biodegradable, and has a high boiling point, which allows for a wide range of reaction temperatures. While specific examples of glycerol-water systems for this compound synthesis are emerging, the use of glycerol alone as a green reaction medium has been demonstrated for various organic transformations. The synthesis of 6-amino-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitriles has been achieved in good to excellent yields (86-92%) in glycerol under catalyst-free conditions. researchgate.net The high polarity and hydrogen-bonding ability of glycerol can facilitate reactions and, in some cases, influence product selectivity. The development of glycerol-water systems as reaction media for this compound chemistry holds significant potential for further advancing the sustainability of these synthetic processes.
Use of Recyclable Catalysts (e.g., Nano Silica-Supported Heteropolyacids)
In the pursuit of greener and more efficient chemical processes, recyclable catalysts have gained significant attention. For the synthesis of this compound derivatives, heterogeneous catalysts are particularly valuable as they can be easily separated from the reaction mixture and reused, minimizing waste and cost. Among these, nano silica-supported heteropolyacids (HPAs) have emerged as highly active, non-corrosive, and reusable options. avestia.com
HPAs, such as Preyssler's catalyst (H₁₄[NaP₅W₃₀O₁₁₀]), provide strong acidic sites necessary for catalyzing various organic transformations. avestia.com When immobilized on a support like nano silica, their stability and surface area are enhanced. This support can be further functionalized, for instance, by coating it onto magnetic nanoparticles (e.g., Ni₀.₅Zn₀.₅Fe₂O₄), which allows for simple magnetic separation of the catalyst from the reaction medium. avestia.com
Research has demonstrated the use of sulfonic acid functionalized SBA-15, a nanoporous silica, as a highly effective heterogeneous acid catalyst for the synthesis of pyrido[2,3-d]pyrimidine derivatives from this compound, various aldehydes, and malononitrile. scispace.com This method proceeds rapidly under solvent-free conditions at 60 °C, achieving good to excellent yields. scispace.com The catalyst's stability and reusability make it an attractive option for sustainable chemical production. Another approach involves using β-cyclodextrin-SO₃H as a recyclable supramolecular catalyst in water for synthesizing bis(this compound-5-yl)methanes, showcasing high efficiency and good to excellent yields under mild conditions. researchgate.net
Table 1: Examples of Recyclable Catalysts in Synthesis of this compound Derivatives
| Catalyst | Reactants | Solvent | Conditions | Yield | Key Features |
|---|---|---|---|---|---|
| Sulfonic acid functionalized SBA-15 (SBA-Pr-SO₃H) scispace.com | This compound, aromatic aldehydes, malononitrile | Solvent-free | 60 °C | Good to excellent | Highly active nanoporous heterogeneous acid catalyst. |
| β-cyclodextrin-SO₃H researchgate.net | 6-amino-1,3-dimethyluracil, substituted aromatic aldehydes | Water | 100 °C | 84%–92% | Supramolecular catalyst, green solvent, mild conditions. |
| Nano silica-supported Preyssler HPA on magnetic nanoparticles avestia.com | Aldehydes, ethyl acetoacetate, dimedone, ammonium (B1175870) acetate | Ethanol | Reflux | Good to excellent | Magnetically separable, reusable, non-toxic catalyst. |
Synthesis of Isotopically Labeled this compound Derivatives for Research
Isotopically labeled compounds are indispensable tools in metabolic studies, allowing researchers to trace the absorption, distribution, metabolism, and elimination (ADME) of potential drug candidates. nih.govwuxiapptec.com Carbon-14 (¹⁴C) is a commonly used isotope for this purpose due to its long half-life and the fact that carbon is a fundamental component of most drug molecules. wuxiapptec.comnih.gov The synthesis of ¹⁴C-labeled this compound derivatives requires specialized, small-scale techniques to handle the radioactive materials safely and efficiently. nih.govresearchgate.net
The synthesis of Carbon-14 labeled this compound derivatives often starts with a simple, commercially available ¹⁴C-containing precursor, such as potassium [¹⁴C]cyanide (K¹⁴CN) or [¹⁴C]barium carbonate. nih.govwuxiapptec.com These precursors are converted into key building blocks for more complex molecules. wuxiapptec.com
A documented synthesis required radioactively labeled 6-amino-5-nitroso-uracil and 5-acetyl-6-amino-1,3-dimethyl-uracil for metabolic studies. nih.gov The common precursor for both target molecules was [cyano-¹⁴C]cyanoacetic acid, which was prepared from potassium [¹⁴C]cyanide. nih.govresearchgate.net This synthesis was performed on a tenth-of-a-milligram scale and necessitated the rigorous purification of reagents to achieve success. nih.gov
The resulting labeled compounds, 6-amino-5-nitroso-[6-¹⁴C]uracil and 5-acetyl-6-amino-1,3-dimethyl-[6-¹⁴C]uracil, were prepared with high radiochemical purity and specific activity, making them suitable for their intended use in assessing their potential as drug candidates. nih.gov
Table 2: Synthesis Details of ¹⁴C-Labeled this compound Derivatives
| Labeled Compound | Starting ¹⁴C Precursor | Key Intermediate | Specific Activity (SA) | Radiochemical Purity | Reference |
|---|---|---|---|---|---|
| 6-Amino-5-nitroso-[6-¹⁴C]uracil | Potassium [¹⁴C]cyanide | [cyano-¹⁴C]cyanoacetic acid | 55.6 mCi/mmol | > 98% | nih.gov |
| 5-Acetyl-6-amino-1,3-dimethyl-[6-¹⁴C]uracil | Potassium [¹⁴C]cyanide | [cyano-¹⁴C]cyanoacetic acid | 55.6 mCi/mmol | > 97% | nih.gov |
Chemical Reactivity and Reaction Mechanisms of 6 Aminouracil
Dual Reactivity: Nucleophilic and Electrophilic Character
6-Aminouracil (B15529) exhibits dual reactivity, capable of acting as both a nucleophile and an electrophile, depending on the reaction conditions and the nature of the reacting species. The molecule can be regarded as a cyclic enamine, a structural feature that is fundamental to its reactivity. juniperpublishers.com The enamine structure exists as a resonance system between two canonical forms: an imine and an enamine. juniperpublishers.com This duality gives rise to two primary nucleophilic centers: the exocyclic amino group at the C-6 position and the carbon atom at the C-5 position. researchgate.netsemanticscholar.org According to the Hard-Soft Acid-Base (HSAB) principle, the amino group is classified as a harder nucleophile, while the C-5 carbon is a softer nucleophilic center. researchgate.net This differentiation influences the regioselectivity of its reactions with various electrophiles. researchgate.net
The C-5 position of this compound is particularly susceptible to electrophilic attack. juniperpublishers.com The delocalization of the non-bonding electron pair from the exocyclic 6-amino group increases the electron density at the C-5 carbon, enhancing its nucleophilicity. juniperpublishers.comsemanticscholar.org This activation makes the C-5 position the preferred site of reaction for many electrophilic reagents. juniperpublishers.com
A variety of electrophilic substitution reactions have been documented at this position:
Nitrosation: In the presence of nitrous acid (generated in situ from sodium nitrite (B80452) and acid), this compound undergoes electrophilic substitution at the C-5 position to yield 6-amino-5-nitrosouracil. The reaction involves the attack of the nitrosonium ion (NO+) on the electron-rich C-5 carbon.
Halogenation: Reaction with bromine in acetic acid results in the formation of 6-amino-5-bromouracil, demonstrating the susceptibility of the C-5 position to electrophilic halogenating agents. juniperpublishers.com
Azo Coupling: this compound readily reacts with benzenediazonium (B1195382) ions to form 6-amino-5-phenylazouracil derivatives, a reaction characteristic of highly activated aromatic or heteroaromatic systems. nih.gov
Michael Addition: In reactions with Michael acceptors like maleimide (B117702), the initial step can be the nucleophilic attack of the C-5 carbon onto the double bond of the maleimide. juniperpublishers.com
Condensation with Aldehydes: The reaction of 6-aminouracils with aldehydes, often catalyzed by acids or bases, frequently occurs at the C-5 position, leading to the formation of bis(6-aminopyrimidonyl)methanes. researchgate.netresearchgate.net This outcome is favored due to the soft-soft interaction between the C-5 carbon and the carbonyl carbon of the aldehyde. researchgate.net
Table 1: Examples of Electrophilic Attack at the C-5 Position of this compound
| Reactant | Product | Reaction Type | Citation |
|---|---|---|---|
| Sodium nitrite / HCl | 6-Amino-5-nitrosouracil | Nitrosation | |
| Bromine / Acetic Acid | 6-Amino-5-bromouracil | Halogenation | juniperpublishers.com |
| Benzenediazonium ion | 6-Amino-5-phenylazouracil | Azo Coupling | nih.gov |
| Maleimide | Michael adduct | Michael Addition | juniperpublishers.com |
| Aromatic Aldehydes | Bis(6-aminopyrimidonyl)methanes | Condensation | researchgate.netresearchgate.net |
The exocyclic amino group at the C-6 position is the other primary site of nucleophilic reactivity in this compound. semanticscholar.org As a "hard" nucleophilic center, it preferentially reacts with "hard" electrophiles. researchgate.net While reactions at the C-5 position are often more common, the 6-amino group participates in several important transformations. semanticscholar.org
Acylation: The amino group can undergo acylation. For instance, its reaction with chloroacetyl chloride in the presence of a base yields 6-chloroacetylaminouracil, a key intermediate for further synthesis. scirp.orgscirp.org
Condensation and Schiff Base Formation: Although condensation with aldehydes more frequently occurs at the C-5 position, reactions at the 6-amino group to form Schiff bases (e.g., 6-(benzylideneamino)-1,3-dimethylpyrimidine-2,4-diones) have also been reported under specific conditions, such as in the presence of glacial acetic acid as a catalyst. semanticscholar.orgscirp.org
Cyclization Reactions: The amino group is a crucial participant in many cyclization reactions. In the synthesis of pyrrolidinouracils from maleimide, one proposed pathway involves the initial nucleophilic addition of the 6-amino group to the maleimide double bond, followed by cyclization. juniperpublishers.com It also acts as the key nucleophile in intramolecular cyclizations to form fused heterocyclic systems. scirp.org
Exploration of Tautomeric Equilibria in this compound Systems
Tautomerism is a significant feature of the this compound scaffold, influencing its structure, stability, and reactivity. The molecule and its derivatives can exist in several tautomeric forms, with the equilibrium between them often depending on factors like substitution patterns and the solvent environment. juniperpublishers.comarkat-usa.org
The primary tautomerism in this compound itself is the imine-enamine tautomerism, which is fundamental to its dual reactivity. juniperpublishers.com Additionally, keto-enol tautomerism involving the carbonyl groups of the pyrimidine (B1678525) ring is possible. Theoretical studies using the CNDO/2 method have suggested that a keto-enol form of this compound is the most stable tautomer. niscpr.res.in
In substituted this compound derivatives, such as hetarylazo compounds, a prominent azo-hydrazone tautomerism is observed. arkat-usa.orgdoi.org For example, 5-(arylazo)-6-aminouracils can exist as either the azo-enamine tautomer or the keto-hydrazone tautomer. doi.org Research indicates that these derivatives tend to exist in the azo form in the solid state, while in solution, the tautomeric equilibrium is strongly dependent on the polarity of the solvent. arkat-usa.orgdoi.org
Table 2: Tautomeric Forms in this compound and its Derivatives
| Tautomerism Type | Description | Relevant Compounds | Citation |
|---|---|---|---|
| Imine-Enamine | Equilibrium between the amino form and the imino form at the C6 position. | This compound | juniperpublishers.com |
| Keto-Enol | Equilibrium involving the carbonyl groups at C2 and C4 and the ring nitrogen protons. | This compound | niscpr.res.in |
| Azo-Hydrazone | Equilibrium in azo-substituted derivatives between the azo form and the hydrazone form. | Hetarylazo-6-aminouracils | arkat-usa.orgdoi.orgresearchgate.net |
Mechanistic Investigations of this compound Involved Reactions
The rich reactivity of this compound makes it a valuable substrate for complex, multi-step transformations that lead to the efficient synthesis of diverse heterocyclic structures. Mechanistic studies have provided insight into how sequential reactions can be orchestrated to build molecular complexity from this relatively simple starting material.
This compound is frequently employed in domino (or cascade) reactions, where a single synthetic operation triggers a sequence of bond-forming events to rapidly construct complex molecules. aip.orgrsc.org
One notable example is the FeCl₃·6H₂O catalyzed domino reaction of 6-aminouracils, aldehydes, and water. rsc.orgresearchgate.net This pseudo-three-component reaction efficiently produces 5-alkyl/arylidenebarbituric acids. rsc.org Mechanistic studies suggest that under these conditions, this compound is first hydrolyzed to barbituric acid, which then undergoes a Knoevenagel condensation with the aldehyde to yield the final product. rsc.org This provides an alternative strategy to the direct use of barbituric acids. rsc.org
Reactions of 6-amino-1,3-dimethyluracil (B104193) with aldehydes are also known to proceed as domino transformations to form pyrido[2,3-d]pyrimidines. aip.org Furthermore, multicomponent cascade cyclizations involving 6-aminouracils, aldehydes or ketones, and other components have been developed to access the pyrido[2,3-d]pyrimidine (B1209978) core. researchgate.net Another sophisticated application is the copper-catalyzed domino reaction between 6-aminouracils and 2-bromobenzaldehydes, which utilizes a one-pot C-C and C-N bond-forming strategy to synthesize pyrimidine-fused quinoline (B57606) derivatives. nih.gov
Intramolecular cyclization is a key mechanistic step in many reactions of this compound derivatives, leading to the formation of fused ring systems. These pathways often follow an initial intermolecular reaction that introduces a reactive functional group, which then participates in a ring-closing step.
A common strategy involves the reaction of this compound with α,β-unsaturated ketones. researchgate.net The proposed mechanism involves an initial Michael addition of the C-5 position of the uracil (B121893) to the β-carbon of the unsaturated ketone. This is followed by an intramolecular cyclization where the 6-amino group attacks one of the carbonyl carbons, ultimately leading to the formation of dihydropyrido[2,3-d]pyrimidines after dehydration. researchgate.net
Another well-documented pathway involves the intermediate 6-chloroacetylaminouracil (4). scirp.orgscirp.org When this intermediate is reacted with bifunctional nucleophiles such as o-phenylenediamine (B120857) or o-aminophenol, the reaction is believed to proceed through the formation of a Schiff base between the chloroacetamide carbonyl group and one of the amino groups of the reagent. This is followed by a subsequent intramolecular cyclization, driven by the nucleophilic attack of the second functional group (e.g., the other amine or the hydroxyl group) to displace the chloride, thereby forming a new heterocyclic ring fused to the pyrimidine core. scirp.orgscirp.org
Role of Hydrogen Bonding in Reaction Pathways
Hydrogen bonding plays a critical role in the solid-state chemistry and reaction pathways of this compound. The molecule possesses two rigid hydrogen-bonding sites: a donor-donor-acceptor (DDA) site and an acceptor-donor-acceptor (ADA) site. researchgate.net This dual functionality allows for the formation of predictable and robust hydrogen-bonding frameworks that can influence how molecules assemble and react.
In crystallographic studies, specific hydrogen-bond motifs are consistently observed. These include:
R2(2)(8) N-H···O motifs : These are found in two-dimensional frameworks formed between this compound molecules. researchgate.netsemanticscholar.org
R3(3)(14) N-H···O patterns : These are present in structures where this compound molecules form zigzag chains. researchgate.netsemanticscholar.org
R2(1)(6) N-H···O patterns : This motif is observed when this compound forms solvates, linking the core molecule to solvent molecules like dimethylacetamide or 1-methylpyrrolidin-2-one. researchgate.netingentaconnect.com
The formation of these specific patterns is not random; it is governed by the energetic favorability of certain interactions. ingentaconnect.com By directing the orientation of molecules, hydrogen bonding can pre-organize reactants, potentially lowering the activation energy for certain reaction pathways and steering the formation of specific products in the solid state.
Nucleophilic Attack Mechanisms (e.g., Aza-Michael Reaction)
This compound exhibits significant nucleophilic character, a property central to its diverse reactivity. The molecule can be described as a cyclic enamine, where the lone pair of electrons on the exocyclic amino group delocalizes into the pyrimidine ring. rsc.org This delocalization increases the electron density at the C-5 position, making it a prime site for nucleophilic attack by electrophiles. rsc.orgx-mol.netnih.gov
The dual reactivity of this compound, with potential nucleophilic sites at both the C-5 carbon and the 6-amino group, leads to a variety of reaction products depending on the conditions and reactants. rsc.orgresearchgate.net While the amino group is generally highly nucleophilic, the attack at the C-5 position is frequently observed in reactions with electrophiles such as aldehydes and α,β-unsaturated systems. rsc.orgnih.govresearchgate.net
A notable example of this reactivity is the aza-Michael reaction, a type of conjugate addition. In a domino aza-Michael reaction, this compound first reacts with an aldehyde; a secondary amine then attacks the newly formed carbon-carbon double bond. acs.orgresearchgate.net Theoretical studies on the Michael addition have quantified the free energy barriers for the nucleophilic attack of this compound on different faces of a reactant, providing insight into the reaction's stereoselectivity. researchgate.netbenthamdirect.com
| Electrophile | Reaction Type | Key Product/Intermediate | Reference |
|---|---|---|---|
| Aromatic Aldehydes | Condensation / Michael Addition | bis(this compound-5-yl)methanes | researchgate.net |
| Maleimide | Michael Addition | Pyrrolidinouracils | rsc.org |
| Aldehydes / Secondary Amines | Domino Aza-Michael Reaction | Pyrimido[4,5-d]pyrimidines | researchgate.net |
| Ninhydrin | Cyclization | Indenopyrrolopyrimidines | |
| Benzenediazonium ions | Electrophilic Aromatic Substitution | 6-amino-5-phenylazouracil derivatives |
Oxidative Cyclization Processes
Oxidative cyclization of this compound derivatives is a powerful strategy for synthesizing fused pyrimidine heterocyclic systems, which are scaffolds for many biologically active molecules. This process typically involves the reaction of a this compound derivative with another molecule to form an acyclic intermediate, which is then cyclized in the presence of an oxidizing agent.
For instance, hydrazones formed from the condensation of 6-hydrazinyluracil with aromatic aldehydes can undergo oxidative cyclization using thionyl chloride to yield pyrazolo[3,4-d]pyrimidines. Similarly, the reaction of this compound with carbon disulfide and dimethyl sulfate, followed by treatment with iodine, leads to the formation of isothiazolo[3,4-d]pyrimidines. A variety of oxidizing agents have been employed, each with its own advantages. m-Chloroperoxybenzoic acid (m-CPBA) has been noted as a particularly mild and effective reagent for the oxidative cyclization of 6-amino-5-iminouracil intermediates to form xanthine (B1682287) derivatives.
| This compound Derivative | Reactant | Oxidizing Agent | Fused Product | Reference |
|---|---|---|---|---|
| 6-Hydrazinyl-1-methyluracil | Aromatic Aldehydes | Thionyl Chloride | Pyrazolo[3,4-d]pyrimidines | |
| This compound | Carbon Disulfide / Dimethyl Sulfate | Iodine | Isothiazolo[3,4-d]pyrimidines | |
| 5-Substituted thiocarbamoyl-6-aminouracils | - | Iodine or Bromine | Aminoisothiazolo[3,4-d]pyrimidines | |
| 5,6-Diaminouracil (B14702) | Aldehydes | m-CPBA | Xanthines |
pH Influence on Nucleophilic Attack Facilitation
Conversely, in basic or neutral conditions, deprotonation can occur. For example, a derivative of this compound, 6-amino-5-(4-nitrophenylazo)uridine, exhibits two deprotonation events with pKa values of 3.9 and 8.8. Such deprotonation enhances the electron-donating character of the molecule, thereby facilitating nucleophilic attack. The basicity of this compound (pKa ≈ 8.8) also allows it to act as a base, deprotonating other reactants in the medium to initiate a reaction cascade. researchgate.net The synthesis of certain metal-organic architectures also relies on pH control, where adjusting the pH with a base like NaOH or KOH facilitates the in situ formation of the desired ligand from the this compound building block. The reaction of this compound derivatives with α,β-unsaturated ketones to form pyridopyrimidines is also influenced by pH; acid catalysts tend to increase the yield of the target products, while basic catalysts decrease it.
Hydrogen Atom Abstraction Mechanisms
While nucleophilic reactions of this compound are well-documented, its involvement in radical reactions via hydrogen atom abstraction is less common but significant. Studies on the antioxidant properties of related aminouracils provide insight into this mechanism. For example, theoretical and experimental studies on 5-aminouracil's reaction with peroxyl radicals support a hydrogen atom abstraction mechanism over single electron or proton transfer. researchgate.net Theoretical calculations determined the activation barriers for hydrogen abstraction from the amino group by a methyl peroxyl radical, confirming this pathway's favorability. researchgate.net Similarly, 2-thio-6-aminouracil has been shown to inhibit radical-chain oxidation by reacting with peroxyl radicals, with measured rate constants for this interaction. These findings suggest that the amino group on the uracil ring can participate in radical scavenging through the donation of a hydrogen atom.
Coordination Chemistry of this compound
Formation of Metal-Organic Architectures and Coordination Polymers
This compound and its derivatives are versatile building blocks, or ligands, for the construction of metal-organic architectures and coordination polymers. acs.org These materials are formed by the self-assembly of metal ions and organic ligands into extended one-, two-, or three-dimensional networks. The ability of this compound to coordinate with a variety of metal ions—including alkali metals (Na⁺, K⁺), transition metals (Ni²⁺, Cu²⁺, Fe³⁺, Co²⁺, Zn²⁺), and lanthanides (Th²⁺, Gd³⁺)—makes it a valuable component in crystal engineering. x-mol.net
Coordination can occur through several atoms on the this compound scaffold, including the ring nitrogens and the exocyclic amino group, sometimes in concert with other functional groups on a derivative. x-mol.net The resulting structures can range from simple monomeric or dimeric complexes to complex 1D chains and 3D frameworks. x-mol.net These coordination polymers can exhibit interesting functional properties, such as electrical conductivity. For example, a 1D coordination polymer of a this compound derivative with Na(I) showed significantly higher conductivity than related 3D K(I) or 1D Ni(II)/Na(I) polymers.
| Polymer Formula | Metal Ion(s) | Dimensionality/Topology | Conductivity (S cm⁻¹) | Reference |
|---|---|---|---|---|
| [Naᴵ(H₂L)(H₂O)₃]ₙ | Na(I) | 1D (2C1 topology) | 2.2 × 10⁻⁴ | |
| {[Kᴵ(H₂L)(H₂O)]₈·13H₂O}ₙ | K(I) | 3D (unprecedented topology) | 7.2 × 10⁻⁶ | |
| {[NiᴵᴵNaᴵ₂(HL)₂(H₂O)₈]·6H₂O}ₙ | Ni(II), Na(I) | 1D (2C1 topology) | 4.8 × 10⁻⁷ |
*H₃L represents the ligand 1,3-dimethyl-5-(p-sulfonic-phenylazo)-6-aminouracil.
Ligand Binding Sites and Coordination Modes
The this compound molecule possesses a variety of potential donor atoms, rendering it a versatile ligand in coordination chemistry. The possible binding sites include the two ring nitrogen atoms (N1 and N3), the two carbonyl oxygen atoms (O2 and O4), and the exocyclic amino group (-NH2). The specific coordination mode employed by this compound is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands in the coordination sphere. Research has demonstrated that this compound can coordinate to metal centers in a monodentate, bidentate, or bridging fashion.
In contrast, studies on derivatives of this compound have revealed other coordination possibilities, which in turn provide insight into the potential reactivity of the parent molecule. For example, in complexes of 5-(3-nitrophenyllazo)-6-aminouracil with Fe(III), Co(II), Ni(II), Cu(II), and Zn(II), it was proposed that the ligand acts in a bidentate fashion, coordinating through the amino group and one of the azo nitrogen atoms. researchgate.net This indicates that the exocyclic amino group can participate in chelation.
Furthermore, the coordination behavior of uracil and its other derivatives can offer valuable parallels. In many documented cases, uracil and its derivatives act as bidentate ligands, with the O4 and N3 atoms being favorable sites for cation binding. rjpbcs.com In some instances, uracil has been observed to coordinate through the C2=O group and the N3 atom. rjpbcs.com X-ray crystallographic analysis of a copper(II) complex of 6-amino-1,3-dimethyl-5-nitrosouracil (B1265697) revealed bidentate coordination through the N5 (nitroso) and N6 (amino) atoms, forming an octahedral geometry around the copper ion. researchgate.net
The versatility of this compound and its derivatives extends to the formation of coordination polymers. In some polymeric structures, the ligand can act as a bridge between metal centers. For instance, in M(6AU)₂Ni(CN)₄ complexes, the M(6AU)₂²⁺ cations are bridged by Ni(CN)₄²⁻ ions, creating a two-dimensional coordination polymer where this compound acts as a monodentate ligand attached to the M(II) center. dergipark.org.tr The ability of uracil derivatives to form one-dimensional (1D) and three-dimensional (3D) metal-organic architectures has also been demonstrated, highlighting the role of these ligands in constructing complex supramolecular structures. rsc.org
The following table summarizes the observed ligand binding sites and coordination modes of this compound and its closely related derivatives with various metal ions.
| Metal Ion | Ligand | Binding Sites | Coordination Mode | Research Findings |
| Mn(II), Co(II), Ni(II), Cd(II) | This compound | Pyrimidine Ring Nitrogen | Monodentate | In M(6AU)₂Ni(CN)₄ complexes, spectral data suggest coordination through a ring nitrogen, with the -NH₂ and C=O groups not participating in binding. dergipark.org.tr |
| Fe(III), Co(II), Ni(II), Cu(II), Zn(II) | 5-(3-nitrophenyllazo)-6-aminouracil | -NH₂ group, Azo Nitrogen | Bidentate | IR and ¹H NMR studies suggest the ligand behaves as a monobasic bidentate ligand, forming a six-membered ring with the metal ion. researchgate.net |
| Cu(II) | 6-amino-1,3-dimethyl-5-nitrosouracil | N5 (nitroso), N6 (amino) | Bidentate | X-ray diffraction analysis confirmed a bidentate coordination through the nitroso and amino nitrogen atoms, resulting in an octahedral complex. researchgate.net |
| Na(I), K(I), Ni(II) | 1,3-dimethyl-5-(p-sulfonic-phenylazo)-6-aminouracil | Varies | Bridging | This ligand has been shown to form 1D and 3D coordination polymers, demonstrating various coordination modes. rsc.org |
| Cu(II) | 1,3-dimethyl-5-(8'-quinolinylazo)-6-aminouracil | N (quinoline), N (azo), N (uracil) or O (uracil) | Tridentate | In different complexes, this ligand coordinates in a tridentate fashion, with one form binding through three nitrogen atoms and an in-situ generated form binding through two nitrogens and a uracil oxygen. researchgate.net |
Spectroscopic Characterization and Advanced Analytical Research of 6 Aminouracil
Vibrational Spectroscopy (FT-IR, FT-Raman, Far-IR)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR), Fourier-transform Raman (FT-Raman), and far-infrared (Far-IR) techniques, has been instrumental in characterizing the vibrational modes of 6-aminouracil (B15529) and its derivatives. These methods provide a molecular fingerprint, allowing for detailed analysis of functional groups and intermolecular forces. hacettepe.edu.tr
The vibrational spectrum of this compound is complex due to its multiple functional groups and low symmetry. The 36 fundamental vibrational modes of this compound can be classified under the Cs molecular point group into 25 in-plane (A') and 11 out-of-plane (A") vibrations. hacettepe.edu.tr All of these modes are active in both infrared and Raman spectroscopy. hacettepe.edu.tr
Detailed assignments of these vibrational bands have been made through both experimental observations and theoretical calculations. hacettepe.edu.tr For instance, the NH2 scissoring mode of free this compound is observed at 1659 cm-1. hacettepe.edu.tr In coordination complexes, such as M(6AU)2Ni(CN)4 (where M can be Mn, Co, Ni, or Cd), this mode is observed around 1657 cm-1. hacettepe.edu.tr The broad character of the NH2 vibration bands in these complexes is indicative of hydrogen bond participation. hacettepe.edu.tr
Table 1: Selected Vibrational Frequencies (cm-1) for this compound and its Complexes
| Vibrational Mode | Free this compound | M(6AU)2Ni(CN)4 Complexes |
| ν(NH2) | - | Higher than free this compound |
| δ(NH2) (scissoring) | 1659 | ~1657 |
Note: Data extracted from studies on metal complexes of this compound. hacettepe.edu.tr
Vibrational spectroscopy is particularly sensitive to hydrogen bonding. The broad nature of the N-H stretching bands in the FT-IR spectra of this compound and its complexes suggests the presence of significant hydrogen bonding interactions. hacettepe.edu.tr In studies of metal-6-aminouracil complexes, the observation of four broad bands corresponding to the stretching vibrations ν(NH2) indicates the involvement of the amino group in hydrogen bonding. hacettepe.edu.tr A positive shift in the absorption of these bands compared to free this compound is typically interpreted as the ligand not being directly bonded to the metal through the amino group. hacettepe.edu.tr This suggests that the amino groups are involved in intermolecular hydrogen bonding within the crystal lattice. hacettepe.edu.tr
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H-NMR, 13C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR and 13C-NMR, is a powerful tool for the structural elucidation of this compound and its derivatives in solution. It provides detailed information about the chemical environment of individual atoms.
The structures of this compound and its various derivatives have been confirmed using 1H and 13C NMR spectroscopy. nih.gov For example, in the synthesis of N6-DMF-6-aminouracil, the 1H NMR spectrum in DMSO-d6 shows signals at δ 10.43 (s, 1H), 10.38 (s, 1H), 8.08 (s, 1H), 4.89 (d, J = 1.5 Hz, 1H), 3.07 (s, 1H), and 2.94 (s, 1H). nih.gov The corresponding 13C NMR spectrum exhibits peaks at δ 165.0, 160.5, 156.7, 151.7, 81.5, 40.3, and 34.3. nih.gov Similarly, the structure of 6-aminouridine was confirmed with 1H and 13C NMR data. nih.gov NMR data has also been crucial in studying the tautomerism of 6-amino-5-phenylazouracil derivatives, where distinct signals for different tautomeric forms were observed in the 1H NMR spectra. nih.gov
Table 2: 1H and 13C NMR Chemical Shifts (δ, ppm) for Selected this compound Derivatives in DMSO-d6
| Compound | 1H NMR | 13C NMR |
| N6-DMF-6-aminouracil | 10.43, 10.38, 8.08, 4.89, 3.07, 2.94 | 165.0, 160.5, 156.7, 151.7, 81.5, 40.3, 34.3 |
| 6-Aminouridine | 10.47, 6.87, 6.18, 5.50, 5.24, 5.03, 4.58, 4.37, 4.04-3.98, 3.83-3.79, 3.64-3.55 | 162.4, 155.7, 151.3, 87.7, 85.0, 76.9, 69.6, 69.5, 60.4 |
Note: Data is for illustrative purposes and represents specific derivatives. nih.gov
While direct 13C NMR activity assays for this compound itself are not prominently detailed in the provided search results, the use of 13C NMR for characterizing derivatives with potential biological activity is evident. For instance, in studies of 6-substituted uracil (B121893) derivatives, 13C NMR is used to confirm the structures of compounds that are then tested for proliferative activity. jppres.com The chemical shifts in the 13C NMR spectra provide a clear signature of the substitution pattern at the C6 position, which is crucial for structure-activity relationship studies. For example, in 1-butyl-6-methyluracil, the 13C NMR spectrum shows distinct signals for the butyl and methyl groups, confirming the successful synthesis of the target molecule for biological evaluation. jppres.com
The Gauge-Including Atomic Orbital (GIAO) method is a computational approach used to calculate theoretical NMR chemical shifts. This method, often employed with Density Functional Theory (DFT), allows for the prediction of 1H and 13C NMR spectra. The calculated chemical shifts (δ) are typically obtained by referencing the computed isotropic shielding tensors (σ) of the molecule of interest to that of a reference compound, such as tetramethylsilane (TMS), using the equation: δ = σref - σiso. Studies have shown that the GIAO method provides a reliable means to calculate theoretical chemical shifts, with good correlation to experimental data. This approach can be particularly useful in assigning complex spectra and in distinguishing between different possible isomers or tautomers of this compound derivatives.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for studying the electronic transitions within a molecule. For this compound, this method provides insights into how its chemical environment influences its absorption of light.
Solvatochromic Behavior Studies
The phenomenon of solvatochromism, where the color of a substance changes with the polarity of the solvent, is a key aspect of this compound's spectroscopic characterization. While detailed studies on a wide range of solvents for this compound are not extensively tabulated in readily available literature, research on related compounds, such as 5-phenylazo-6-aminouracil dyes, demonstrates that the absorption maxima are indeed influenced by the solvent environment. This behavior is attributed to the differential stabilization of the ground and excited electronic states of the molecule by solvents of varying polarities. Generally, polar solvents can lead to shifts in the absorption bands to either shorter (hypsochromic or blue shift) or longer (bathochromic or red shift) wavelengths depending on the nature of the electronic transition and the specific interactions between the solute and solvent molecules.
To illustrate the concept of solvatochromism, the following interactive table provides hypothetical absorption maxima for this compound in a selection of solvents with varying polarities.
| Solvent | Polarity (Dielectric Constant) | Absorption Maximum (λmax, nm) |
| n-Hexane | 1.88 | 260 |
| Dioxane | 2.21 | 262 |
| Chloroform | 4.81 | 265 |
| Ethanol (B145695) | 24.55 | 268 |
| Methanol | 32.70 | 270 |
| Acetonitrile | 37.50 | 267 |
| Dimethyl Sulfoxide (DMSO) | 46.70 | 272 |
| Water | 80.10 | 275 |
Note: The data in this table is illustrative and intended to demonstrate the concept of solvatochromism. Actual experimental values may vary.
Effect of Acid and Base on Absorption Spectra
The UV-Vis absorption spectrum of this compound is significantly influenced by the pH of the solution. Changes in pH alter the ionization state of the molecule, particularly the amino and amide groups, which in turn affects the electronic transitions and the resulting absorption maxima.
In acidic solutions, the amino group can be protonated, leading to a potential shift in the absorption spectrum. Conversely, in basic solutions, deprotonation of the amide protons can occur, forming an anionic species with a different chromophoric system. These changes are reflected in the shifting of the λmax values. For instance, studies on uracil derivatives show that the dissociation of a proton from the pyrimidine (B1678525) ring nitrogen atoms leads to changes in the spectral properties. researchgate.net The pKa value for the acid-base equilibrium of this compound in an aqueous solution has been determined to be 9.1 by fluorescence titration methods. researchgate.net This indicates that significant changes in the absorption spectrum would be expected around this pH value.
The following table illustrates the expected changes in the absorption maximum of this compound at different pH values.
| pH | Predominant Species | Absorption Maximum (λmax, nm) |
| 2 | Cationic | ~265 |
| 7 | Neutral | ~275 |
| 11 | Anionic | ~285 |
Note: The data in this table is illustrative and based on general principles of pH effects on similar molecules. Actual experimental values may vary.
Mass Spectrometry for Molecular Characterization
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. For this compound, mass spectrometry confirms its molecular weight and offers insights into its fragmentation pattern, which is crucial for its identification and structural elucidation.
The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak (M+) at an m/z of 127, which corresponds to its molecular weight. The fragmentation of the molecular ion provides characteristic daughter ions that help in confirming the structure.
Key Fragmentation Peaks for this compound:
| m/z | Relative Intensity | Possible Fragment |
| 127 | 100% | [M]+ (Molecular Ion) |
| 84 | ~33% | [M - HNCO]+ |
| 56 | ~4% | [M - HNCO - CO]+ |
| 43 | ~35% | [HNCO]+ |
Note: The relative intensities are approximate and can vary depending on the instrument and experimental conditions.
Spectral Fluorescence Characteristics and Acid-Base Equilibria in Solution
This compound exhibits fluorescence, a property that is sensitive to its environment and ionization state. Studies of its spectral-luminescent characteristics in aqueous solutions provide valuable information about its acid-base equilibria in both the ground and excited states.
The fluorescence intensity and quantum yield of this compound are dependent on the pH of the solution. As the pH changes, the equilibrium between the neutral and anionic forms of the molecule shifts, leading to changes in the fluorescence properties. The acid-base equilibrium constant (pKa) for this compound has been determined to be 9.1 using fluorescence titration. researchgate.net This value is consistent with estimates from other experimental and quantum chemical methods. researchgate.net
A detailed study of the absorption and fluorescence spectra of this compound in aqueous solution revealed that its lowest energy absorption peak is close in energy to that of uracil but is narrower and more intense. nih.gov Furthermore, this compound exhibits a very large Stokes shift, which is the difference between the absorption and emission maxima. This large shift is attributed to a barrierless path to a conical intersection with the ground electronic state in the excited state. nih.gov
Fluorescence Properties of this compound in Aqueous Solution:
| Property | Value |
| pKa (ground state) | 9.1 researchgate.net |
| Stokes Shift | Very Large nih.gov |
Single Crystal X-ray Diffraction Analysis for Structural Determination
The crystal structure of this compound has been determined, and the crystallographic data is available in public databases such as the Cambridge Structural Database (CSD). This data reveals the planarity of the pyrimidine ring and the specific bond distances and angles within the molecule. The analysis also shows the intermolecular interactions, such as hydrogen bonding, which are responsible for the packing of the molecules in the crystal lattice.
Illustrative Crystallographic Data for this compound:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.8 |
| b (Å) | 10.2 |
| c (Å) | 6.5 |
| β (°) | 110 |
| Volume (ų) | 485 |
| Z | 4 |
Note: The data in this table is for illustrative purposes and represents a hypothetical crystallographic data set for this compound.
Computational and Theoretical Studies on 6 Aminouracil
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a prominent computational method for studying the electronic structure of molecules. nih.govmdpi.com It is widely used due to its favorable balance between accuracy and computational cost, making it suitable for analyzing molecules of biological interest like 6-aminouracil (B15529). DFT calculations can predict a variety of molecular properties, providing a deeper understanding of the structure-property relationships. mdpi.com
A fundamental application of DFT is the optimization of the molecular geometry to find its most stable three-dimensional structure, corresponding to the minimum energy on the potential energy surface. google.commpg.de This process involves calculating the forces on each atom and adjusting their positions until these forces are negligible. The resulting optimized geometry provides theoretical values for bond lengths, bond angles, and dihedral angles. researchgate.net For this compound, DFT calculations, often employing hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can predict these structural parameters. nih.govnih.gov The accuracy of these predictions is generally high, with results often showing good agreement with experimental data from techniques like X-ray crystallography. nih.gov
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Theoretical)
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C2-N1 | 1.38 Å |
| N1-C6 | 1.37 Å | |
| C6-C5 | 1.36 Å | |
| C5-C4 | 1.45 Å | |
| C4-N3 | 1.39 Å | |
| N3-C2 | 1.38 Å | |
| C2=O7 | 1.24 Å | |
| C4=O8 | 1.24 Å | |
| C6-N9 | 1.35 Å | |
| Bond Angle | N1-C2-N3 | 115.0° |
| C2-N3-C4 | 125.0° | |
| N3-C4-C5 | 115.0° | |
| C4-C5-C6 | 120.0° | |
| C5-C6-N1 | 120.0° | |
| C2-N1-C6 | 125.0° |
Note: These are hypothetical values for illustrative purposes based on typical DFT calculations for similar molecules.
DFT calculations are extensively used to simulate and interpret various types of molecular spectra. nih.govijcmas.com
Vibrational Spectroscopy (IR and Raman): Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic positions. researchgate.net These calculated frequencies correspond to the fundamental vibrational modes of the molecule. For this compound, which has C_s point group symmetry, its 36 fundamental modes can be classified into 25 in-plane (A') and 11 out-of-plane (A") vibrations, all of which are active in both IR and Raman spectroscopy. hacettepe.edu.tr A comparison of the calculated and experimental spectra aids in the assignment of the observed vibrational bands to specific molecular motions, such as the stretching and bending of N-H, C=O, and C-N bonds. hacettepe.edu.tr
UV-Vis Spectroscopy: The electronic absorption spectrum of a molecule can be predicted using Time-Dependent DFT (TD-DFT). nih.govijcce.ac.ir This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT can predict the absorption wavelengths (λ_max) corresponding to π → π* and n → π* transitions, which are characteristic of unsaturated systems containing heteroatoms. rsc.org
NMR Spectroscopy: The gauge-independent atomic orbital (GIAO) method, within the framework of DFT, is a reliable approach for calculating the nuclear magnetic shielding tensors, which are then converted to chemical shifts (δ). nih.gov Theoretical predictions of ¹H and ¹³C NMR chemical shifts for this compound can be compared with experimental data to confirm its structure and assign the resonance signals to specific atoms in the molecule. nih.gov
Table 2: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for this compound Derivatives
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | 3350 | 3345 |
| C=O Stretch | 1710 | 1705 |
| C=C Stretch | 1640 | 1635 |
| N-H Bend | 1600 | 1595 |
| Ring Breathing | 780 | 775 |
Note: These are representative values for illustrative purposes.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity. dntb.gov.uamdpi.com The MEP maps the electrostatic potential onto the electron density surface, providing a visual representation of the electron-rich and electron-poor regions of the molecule. mdpi.com
For this compound, the MEP surface would show negative potential (typically colored red or yellow) around the electronegative oxygen and nitrogen atoms, indicating these are sites susceptible to electrophilic attack. mdpi.com Conversely, positive potential (typically colored blue) would be observed around the hydrogen atoms, particularly those of the amino and imino groups, identifying them as sites for nucleophilic attack. nih.gov This analysis helps in understanding the intermolecular interactions, such as hydrogen bonding, that this compound can participate in. rsc.org
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and simulating their electronic absorption spectra. researchgate.netnih.gov By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the wavelengths and intensities of absorption bands in the UV-Vis spectrum. rsc.org
For this compound, TD-DFT calculations can identify the specific molecular orbitals involved in the electronic transitions. rsc.org The analysis would likely reveal that the main absorption bands in the UV region correspond to π → π* transitions involving the delocalized π-system of the pyrimidine (B1678525) ring and the lone pairs on the nitrogen and oxygen atoms. This information provides insight into the electronic structure and photophysical properties of the molecule.
Studies on Electronic Structure and Interactions
Theoretical studies also provide a detailed picture of the electronic structure of this compound and its interactions with other molecules.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.net
A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. youtube.com DFT calculations can provide accurate estimates of the HOMO and LUMO energies and, consequently, the energy gap for this compound, offering valuable information about its electronic properties and reactivity. researchgate.net
Table 3: Illustrative Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.2 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.4 |
Note: These are representative values for illustrative purposes.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in molecules, providing insights into chemical bonding, intramolecular and intermolecular interactions, and charge transfer or hyperconjugation. taylorandfrancis.comyoutube.com This analysis translates the complex, delocalized molecular orbitals into localized, intuitive chemical concepts like bonds, lone pairs, and antibonding orbitals. wisc.edufaccts.de
In the context of this compound, NBO analysis has been employed to understand its electronic structure and bioactivity. researchgate.net The analysis reveals significant charge delocalization and hyperconjugative interactions, which are crucial for molecular stability. Hyperconjugation involves the interaction of filled (donor) orbitals with empty (acceptor) orbitals. taylorandfrancis.com The strength of these interactions is quantified by the stabilization energy, E(2). taylorandfrancis.com
The analysis of this compound's electronic properties also involves its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net For this compound, the HOMO is delocalized over the uracil (B121893) ring, while the LUMO is primarily located on the amino group. researchgate.net This distribution of frontier orbitals, along with a calculated HOMO-LUMO energy gap of 5.50 eV, is comparable to other bioactive molecules and helps in identifying the reactive sites within the molecule. researchgate.net
Noncovalent Interaction Analysis (e.g., π–π Stacking)
Noncovalent interactions are critical in determining the three-dimensional structure and function of molecules, including their packing in crystals and their binding to biological targets. csic.es Among these, π–π stacking is a significant interaction that occurs between aromatic rings. nih.gov This interaction can be observed in various geometries, such as parallel stacked and parallel displaced. nih.govrsc.org
In uracil and its derivatives, π–π stacking plays a crucial role in their supramolecular assembly. nih.gov Studies on cocrystals of uracil with other nucleobases, for example, have shown homomeric parallel displaced π–π stacking interactions. nih.gov The forces involved in π–π stacking can include quadrupole-quadrupole interactions, which are significant for aromatic systems. rsc.org
For this compound specifically, research has pointed towards the importance of non-covalent interactions in its structural chemistry. csic.es The analysis of crystal structures of related compounds, such as N-pyridyl ureas bearing oxadiazole moieties, has demonstrated the presence of π–π interactions between the heterocyclic rings. mdpi.com These interactions are identified and characterized by parameters like the distance and angles between the interacting rings. mdpi.com Computational tools such as Hirshfeld surface analysis and Non-Covalent Interaction (NCI) analysis are used to visualize and quantify these weak interactions within crystal structures. mdpi.com While specific energetic values for π–π stacking in this compound are not detailed in the provided search results, the general principles derived from uracil and its derivatives suggest that such interactions are integral to its solid-state structure and potential molecular recognition processes. nih.govmdpi.com
Theoretical Investigations of Reactivity and Mechanisms
Transition State Analysis and Activation Barriers
Theoretical chemistry provides powerful tools to elucidate reaction mechanisms, identify intermediate structures, and calculate the energy profiles of chemical reactions. A key aspect of this is the analysis of transition states and the determination of activation energy barriers, which govern the rate of a reaction. researchgate.net
The reactivity of this compound has been theoretically investigated in the context of multicomponent reactions, such as the synthesis of pyrido[2,3-d]pyrimidines. acs.org One study employed computational methods to explore the uncatalyzed reaction mechanism involving this compound, benzaldehyde, and Meldrum's acid in an aqueous solution. acs.org
The investigation detailed several mechanistic steps, including Knoevenagel condensation, Michael addition, and cyclization. acs.org For the base-catalyzed mechanism, the initial step involves the deprotonation of Meldrum's acid by this compound. acs.org A subsequent key step is the nucleophilic attack of the Meldrum's acid anion on the carbonyl carbon of benzaldehyde. The transition state for this step, labeled TS1k, was found to have a high free energy barrier of 37.2 kcal mol⁻¹. acs.org
| Reaction Step | Transition State | Activation Free Energy (kcal mol⁻¹) |
| C-C bond formation | TS1k | 37.2 |
| Cyclization | - | 21.5 |
This table presents calculated activation free energy barriers for key steps in the synthesis of pyrido[2,3-d]pyrimidines involving this compound.
Evaluation of Dissociation Energies
Bond dissociation energy (BDE) is a fundamental thermochemical quantity that measures the strength of a chemical bond. ucsb.edunist.gov It is defined as the standard enthalpy change when a bond is cleaved homolytically, with the reactants and products in the gas phase at a standard temperature, typically 298 K. ucsb.edu Computational chemistry offers various methods, such as the G3 and G4 theories, to accurately calculate BDEs. rsc.org
The evaluation of BDEs is crucial for understanding the stability of molecules and the reactivity of radicals. rsc.org For instance, the Cα–H bond dissociation energies in amino acid models have been studied to assess the stability of the corresponding peptide radicals. rsc.org Similarly, hydride dissociation energies are important for understanding the hydride-donating abilities of organic hydrides. nih.gov
While the general importance and computational methods for determining dissociation energies are well-established, specific values for the bond dissociation energies within the this compound molecule were not available in the provided search results. Such data would be valuable for predicting its radical scavenging potential and understanding its degradation pathways.
Molecular Modeling and Docking Studies in Research
Binding Mode Analysis with Biological Targets in Research Models
Molecular modeling and docking are computational techniques used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. nih.govnih.gov These methods are instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanisms of action at a molecular level. jbiochemtech.comamanote.com
This compound and its derivatives have been the subject of such in silico studies to explore their potential as inhibitors of various biological targets. researchgate.netscirp.org A molecular docking study investigated this compound as a potential inhibitor of dipeptidyl peptidase-IV (DPP-4), an enzyme implicated in type 2 diabetes mellitus. researchgate.net The results of this study suggested that this compound could act as an inhibitor for this enzyme, highlighting its potential for developing therapies for this condition. researchgate.net
Furthermore, derivatives of this compound have been synthesized and evaluated for their biological activities, with molecular docking used to rationalize their observed effects. scirp.orgnih.gov For example, various heterocyclic compounds synthesized from this compound were evaluated for their anticancer activity against the prostate cancer cell line PC3 and their ability to inhibit the cathepsin B enzyme. scirp.org
In a different line of research, pteridine (B1203161) derivatives, which can be synthesized from pyrimidine precursors, were studied as potential inhibitors of PI3K and mTOR, two proteins involved in cancer pathways. researchgate.net Molecular docking studies of these compounds against the crystal structures of PI3K (PDB ID: 4L23) and mTOR (PDB ID: 4JT6) revealed promising interactions that supported their potential biological activity. researchgate.net
Binding mode analysis from these docking studies provides detailed information about the noncovalent interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand (e.g., this compound or its derivative) and the amino acid residues in the active site of the biological target. nih.gov This information is crucial for the structure-based design of more potent and selective inhibitors.
| Compound/Derivative | Biological Target | Research Focus |
| This compound | Dipeptidyl peptidase-IV (DPP-4) | Potential inhibitor for type 2 diabetes. researchgate.net |
| This compound derivatives | Cathepsin B | Anticancer activity against prostate cancer. scirp.org |
| Pteridine derivatives | PI3K, mTOR | Development of novel anticancer agents. researchgate.net |
This table summarizes molecular docking studies involving this compound and its derivatives against various biological targets.
Geometrical Optimization for Molecular Parameters
Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides powerful tools for determining the three-dimensional structure of molecules with high accuracy. researchgate.netmdpi.com For this compound, theoretical molecular geometry optimization has been performed to predict its structural parameters in the ground state. researchgate.netmdpi.com
One such study utilized the DFT/B3LYP method with a 6–311++G(d,p) basis set to calculate the optimized geometry of this compound. researchgate.net This level of theory is widely used to achieve a reliable prediction of molecular structures. mdpi.com The calculations provide detailed information on bond lengths and bond angles, which are fundamental to understanding the molecule's spatial arrangement and reactivity. The optimized molecular geometry of this compound is found to possess C1 point group symmetry. researchgate.net
The computed parameters represent the molecule in its lowest energy conformation in the gaseous phase. These theoretical values can be correlated with experimental data where available and serve as a foundation for further computational analyses, such as vibrational frequency calculations and predictions of chemical reactivity. researchgate.netresearchgate.net
Below are selected optimized geometrical parameters for this compound calculated using the DFT/B3LYP/6-311++G(d,p) method.
| Bond | Calculated Length (Å) |
|---|---|
| N1-C2 | 1.376 |
| C2-N3 | 1.381 |
| N3-C4 | 1.385 |
| C4-C5 | 1.434 |
| C5-C6 | 1.362 |
| C6-N1 | 1.371 |
| C2-O7 | 1.226 |
| C4-O8 | 1.231 |
| C6-N9 | 1.353 |
| Angle | Calculated Angle (°) |
|---|---|
| C6-N1-C2 | 121.2 |
| N1-C2-N3 | 116.1 |
| C2-N3-C4 | 125.7 |
| N3-C4-C5 | 114.1 |
| C4-C5-C6 | 120.3 |
| C5-C6-N1 | 122.5 |
| O7-C2-N1 | 122.9 |
| O8-C4-N3 | 121.9 |
| N9-C6-N1 | 118.4 |
Note: The atom numbering corresponds to standard conventions used in computational studies of uracil derivatives. Data sourced from DFT/B3LYP/6-311++G(d,p) calculations. researchgate.net
Computational Prediction of Bioactivity in Research Models
In silico methods are increasingly employed to predict the biological activity of chemical compounds, offering a time and cost-effective approach to screen potential drug candidates. researchgate.netresearchgate.net For this compound, computational studies have been conducted to forecast its bioactivity through various models, including molecular docking and analysis of electronic properties. researchgate.net
Molecular Docking Studies Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in drug discovery for predicting the interaction between a ligand (like this compound) and a target protein. Docking analysis of this compound suggests it can act as a potential inhibitor against dipeptidyl peptidase-IV (DPP-4). researchgate.net The inhibition of DPP-4 is a validated therapeutic approach for the treatment of type 2 diabetes mellitus (T2DM). researchgate.net These findings indicate that this compound could be a valuable scaffold for developing effective therapies for T2DM. researchgate.net
Electronic Properties and Bioactivity The electronic properties of a molecule, such as the energies of its frontier molecular orbitals (HOMO and LUMO), are crucial in determining its chemical reactivity and biological activity. researchgate.net The HOMO-LUMO energy gap is a particularly important parameter; a smaller gap often implies higher reactivity and potential bioactivity. researchgate.net For this compound, the calculated HOMO-LUMO energy gap is 5.50 eV, a value comparable to that of other known bioactive molecules. researchgate.net
Furthermore, Natural Bond Orbital (NBO) analysis has been performed on this compound. researchgate.net This analysis investigates charge transfer and intramolecular interactions. The results indicate a high stabilization energy resulting from interactions between lone pair (LP) orbitals and antibonding (π* or σ*) orbitals, which further corroborates the potential bioactivity of the molecule. researchgate.net
These computational predictions provide a theoretical foundation for the observed pharmacological activities of this compound derivatives, which include antitumor, antibacterial, and antiviral properties. researchgate.net By identifying potential protein targets and elucidating the electronic characteristics that contribute to its reactivity, in silico models guide further experimental research and drug development efforts. researchgate.netnih.govnih.gov
Research Applications and Derived Scaffolds in Chemical Biology
Development of Heterocyclic Scaffolds for Chemical Biology Research
6-Aminouracil (B15529) serves as a versatile starting material in the synthesis of a wide array of heterocyclic structures, which are of significant interest in chemical biology research. Its utility stems from the reactive amino group and the pyrimidine (B1678525) ring, allowing for the construction of diverse molecular architectures.
This compound is a fundamental building block for the synthesis of more complex organic molecules. sigmaaldrich.com It is frequently employed in multicomponent reactions to generate various heterocyclic compounds. rsc.org For instance, it can be utilized to introduce different heterocyclic rings at its C-6 position through various synthetic strategies. scirp.org These strategies can result in compounds where the new rings are directly attached to the uracil (B121893) backbone, connected through an amino or imino bridge, or fused to the uracil ring. scirp.org The reactivity of this compound also allows for the synthesis of compounds bearing biologically active side chains. scirp.org
A significant application of this compound in chemical biology is its role as a precursor for the synthesis of fused di- and tricyclic pyrimidine systems. capes.gov.brresearchgate.net These fused systems are of interest due to their potential biological activities. The synthesis of these complex structures often involves the reaction of this compound with various reagents to build additional rings onto the pyrimidine core. For example, treatment of this compound derivatives can lead to the formation of xanthines. capes.gov.brresearchgate.net Furthermore, reactions with aromatic aldehydes can yield dipyrimidinopyridines, while reactions with formalin and primary amines can produce pyrimidopyrimidines through double Michael reactions. capes.gov.brresearchgate.net this compound is also used in one-pot syntheses to create fused 2-thiouracils, such as pyrimidopyrimidines and pyridopyrimidines. scirp.org
The chemical reactivity of this compound facilitates the synthesis of derivatives with a variety of biologically active side chains. These derivatives are valuable tools for chemical biology research, allowing for the exploration of structure-activity relationships and the development of probes for biological systems. For instance, 6-amino-2-thiouracil, a derivative of this compound, and its derivatives are chemically and biologically active compounds used in the synthesis of molecules with antithrombotic, antimicrobial, anti-inflammatory, antiviral, and anticancer properties. ekb.egresearchgate.net Additionally, this compound has been used as a starting material to synthesize a series of novel 6-methylene-bridged uracil derivatives. researchgate.net The introduction of an N-substituted aminomethyl side chain at the 6-position of 5-chlorouracil, a related compound, has been shown to improve water solubility and enhance inhibitory activity against certain enzymes. researchgate.net
Investigation of Biological Activity Mechanisms in Research Models
This compound and its derivatives have been investigated in various research models to understand their mechanisms of biological activity. These studies are crucial for elucidating the molecular targets and pathways through which these compounds exert their effects.
While the primary biological roles of uracil are associated with RNA, the direct incorporation of this compound into RNA and its subsequent interference with RNA metabolism is an area of ongoing investigation. Generally, the templated enzymatic incorporation of adenosine and its analogs into RNA transcripts has been explored to create modified RNA molecules. nih.gov This process often involves initiating in vitro transcription with an excess of a nucleoside analog to generate 5'-end modified transcripts. nih.gov These modified transcripts can then be used to produce full-length, singly modified RNA oligomers. nih.gov The presence of modified bases can impact the structure, function, and processing of RNA. nih.govnih.gov
Derivatives of this compound have been studied as inhibitors of several enzymes, highlighting their potential as tools for chemical biology and as starting points for drug discovery.
Uracil-DNA Glycosylase (UDG): this compound has been found to inhibit Uracil-DNA glycosylase. hacettepe.edu.tr UDG is a key enzyme in the base excision repair pathway, responsible for removing uracil from DNA. mdpi.com Inhibition of UDG can lead to the accumulation of uracil in DNA, which can have cytotoxic effects and sensitize cancer cells to certain chemotherapeutic agents. nih.govresearchgate.net
Dihydropyrimidine (B8664642) Dehydrogenase (DPD): this compound has also been identified as an inhibitor of dihydropyrimidine dehydrogenase. hacettepe.edu.trresearchgate.net DPD is the initial and rate-limiting enzyme in the catabolism of pyrimidines, including the anticancer drug 5-fluorouracil (5-FU). nih.gov Inhibition of DPD can increase the bioavailability and efficacy of 5-FU. nih.gov
Thymidine (B127349) Phosphorylase (TP): this compound derivatives have been shown to effectively inhibit thymidine phosphorylase. consensus.appnih.gov This enzyme is involved in the metabolism of pyrimidine nucleosides and is a target for the development of anticancer agents. frontiersin.org The inhibition of TP by this compound derivatives could have practical importance in preventing the conversion of certain fluoropyrimidine drugs into toxic metabolites. consensus.app
Cathepsin B: Certain synthesized compounds derived from this compound have been evaluated for their ability to inhibit cathepsin B. scirp.org Cathepsin B is a lysosomal cysteine protease that is often upregulated in various cancers and is implicated in tumor invasion and metastasis. nih.goveurekaselect.com Some this compound derivatives have exhibited significant inhibition of cathepsin B, with one of the most active compounds being a phenyl thiourea derivative. scirp.org
Data Tables
Table 1: Examples of Heterocyclic Systems Synthesized from this compound
| Precursor | Reagents | Resulting Heterocyclic System | Reference |
| 1-Benzyl-6-chlorouracil | Primary amines, nitrosation, reduction, formylation, dehydro-cyclisation | Xanthines | capes.gov.br |
| This compound | Aromatic aldehydes | Dipyrimidinopyridines | capes.gov.br |
| This compound | Formalin, primary amines | Pyrimidopyrimidines | capes.gov.br |
| This compound | Various aldehydes, malononitrile | Pyrido[2,3-d]pyrimidine (B1209978) derivatives | scispace.com |
| 6-Amino-2-thiouracil | Chloroacetic acid, aromatic aldehydes | Thiazolopyrimidinyl acetamides | ekb.eg |
Table 2: Enzyme Inhibition by this compound and its Derivatives
| Enzyme | Inhibitor Class | Key Findings | Reference |
| Uracil-DNA Glycosylase | This compound | Found to inhibit the enzyme. | hacettepe.edu.tr |
| Dihydropyrimidine Dehydrogenase | This compound | Identified as an inhibitor. | hacettepe.edu.trresearchgate.net |
| Thymidine Phosphorylase | This compound derivatives | Effectively inhibit the enzyme. | consensus.appnih.gov |
| Cathepsin B | Phenyl thiourea derivative of this compound | Exhibited 82.3% inhibition. | scirp.org |
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-Activity Relationship (SAR) studies on this compound derivatives have been crucial in optimizing their biological activities. By systematically modifying the core structure, researchers have been able to identify key chemical features that govern the potency and selectivity of these compounds.
A notable area of SAR exploration involves 6-anilinouracil derivatives, which have been studied for their inhibitory activity against DNA polymerase III in Bacillus subtilis. Quantitative structure-activity relationship (QSAR) analyses revealed that the interaction between these inhibitors and the enzyme is primarily driven by hydrophobic binding. researchgate.net Modifications to the aniline ring and substitutions at the N3 position of the uracil ring have been shown to significantly impact inhibitory potency. For instance, the introduction of different heterocyclic rings at the C-6 position, either directly or through various linkers, has led to the identification of compounds with significant cytotoxic activity against prostate cancer cell lines. acs.org
Further studies have demonstrated that attaching different functional groups can drastically alter the biological profile of this compound derivatives. For example, chloroacetylation of the 6-amino group or the attachment of substituted furan rings through an amino bridge resulted in compounds with moderate to high anticancer activity. acs.org These studies underscore the versatility of the this compound scaffold and highlight the importance of substituent properties, such as hydrophobicity and steric bulk, in dictating biological outcomes. The general findings from these SAR studies are that specific substitutions on the uracil ring and the nature of the group at the 6-position are critical determinants of activity. researchgate.netacs.orggoogle.com
Table 1: SAR Insights for this compound Derivatives
| Derivative Class | Modification Site | Observed Effect on Activity | Key Insight |
|---|---|---|---|
| 6-Anilinouracils | Aniline Ring | Increased hydrophobicity enhances inhibition of DNA polymerase III. | Hydrophobic interactions are key for enzyme binding. researchgate.net |
| 6-Heterocyclic Uracils | C-6 Position | Attachment of pyrimidine-2-thione or furan rings enhances anticancer activity. | The nature of the heterocyclic system is crucial for cytotoxicity. acs.org |
| N3-Substituted Anilinouracils | N3 Position | Substitution with hydroxybutyl or methoxybutyl groups confers bactericidal activity. | N3 substitution can improve antimicrobial properties. nih.gov |
Antiviral and Cytotoxic Research Agent Development
The this compound framework is a valuable starting point for the synthesis of novel compounds with potential antiviral and cytotoxic properties. ekb.eg Its structural analogy to natural pyrimidines allows its derivatives to interfere with biological processes involving nucleic acids.
In the realm of cytotoxic agent development, numerous this compound derivatives have been synthesized and evaluated against various cancer cell lines. acs.orgscirp.org For instance, a series of compounds bearing different heterocyclic rings attached to the C-6 position of the uracil core were tested for their activity against the prostate cancer (PC3) cell line. Several of these derivatives, including those with furan and pyrimidine-2-thione moieties, exhibited significant cytotoxic effects. acs.org Some of these active compounds were also found to inhibit cathepsin B, an enzyme implicated in cancer progression. acs.org The versatility of this compound allows for its use in multi-component reactions to generate complex heterocyclic systems with demonstrated antitumor activities. youtube.com
While extensive research has focused on anticancer applications, the development of this compound-based antiviral agents is also an active area of investigation. The core structure is utilized as an intermediate in the synthesis of compounds screened for activity against viruses such as herpes simplex-1 virus (HSV-1) and human immunodeficiency virus-1 (HIV-1). rna-seqblog.com The rationale behind this approach is that the modified nucleobase analogs can act as inhibitors of viral enzymes essential for replication.
Research on Antibacterial and Antimicrobial Activity
Derivatives of this compound have emerged as a promising class of antibacterial agents, particularly against gram-positive bacteria. nih.gov A significant focus of this research has been on 6-anilinouracils, which are analogs of dGTP that selectively inhibit the replication-specific DNA polymerase III. nih.gov
Specific derivatives, such as IMAU (6-[3'-iodo-4'-methylanilino]uracil) and EMAU (6-[3'-ethyl-4'-methylanilino]uracil), have been further modified at their N3 positions with hydroxybutyl (HB) or methoxybutyl (MB) groups. The resulting compounds, HB-EMAU, MB-EMAU, HB-IMAU, and MB-IMAU, demonstrated inhibitory action against Staphylococcus aureus, coagulase-negative staphylococci, Enterococcus faecalis, and Enterococcus faecium. nih.gov Broth dilution testing and time-kill assays confirmed that these agents possess bactericidal activity. nih.gov
This line of research validates DNA polymerase III as a viable target for the development of new antimicrobials. The findings suggest that these 6-anilinouracil derivatives could represent a novel class of antimicrobials with potential efficacy against gram-positive bacteria that have developed resistance to currently available drugs. nih.gov The broader antimicrobial potential of various uracil derivatives, including those synthesized from this compound, has been noted, with some compounds showing activity against both bacteria and fungi. biosynth.comcam.ac.uk
Table 2: Antibacterial Activity of Selected 6-Anilinouracil Derivatives
| Compound | Target Organisms | Mechanism of Action | Activity |
|---|---|---|---|
| HB-EMAU | S. aureus, E. faecalis, E. faecium | Inhibition of DNA Polymerase III | Bactericidal nih.gov |
| MB-EMAU | S. aureus, E. faecalis, E. faecium | Inhibition of DNA Polymerase III | Bactericidal nih.gov |
| HB-IMAU | S. aureus, E. faecalis, E. faecium | Inhibition of DNA Polymerase III | Bactericidal nih.gov |
Studies in Nucleic Acid Chemistry and Metabolism
The unique structure of this compound makes it a valuable entity in the field of nucleic acid chemistry. Its ability to be chemically modified and incorporated into larger structures provides researchers with tools to probe the structure, function, and metabolism of DNA and RNA.
Effect of Amino Substitution on Watson-Crick Base Pair Stability
The introduction of an amino group at the 6th position of the uracil ring has a direct impact on the stability of Watson-Crick base pairing. Computational studies using density functional theory have been performed to evaluate this effect. The research indicates that 6-aminouridine, when paired with deoxyadenosine, forms a more stable Watson-Crick base pair than the natural uridine-deoxyadenosine pair. nofima.com This enhanced stability is a significant finding, as the integrity of the genetic code relies on the precise and stable pairing of nucleobases. nofima.com
The stability of base pairs is fundamental to the processes of replication, transcription, and translation. nih.gov The ability of the 6-amino group to potentially form additional hydrogen bonds or alter the electronic properties of the uracil ring system contributes to this increased pairing strength. This property can be exploited in the design of synthetic nucleic acid sequences with enhanced thermal stability or specific recognition properties.
Use as a Tool to Study RNA Modifications
While not a direct tool itself, this compound serves as a versatile precursor for the synthesis of sophisticated molecular tools used to study nucleic acids, including RNA and its modifications. nih.gov The field of epitranscriptomics, which studies the array of chemical modifications on RNA, requires specialized probes to detect and characterize these changes. cam.ac.uk
Researchers have utilized this compound to create chromophoric nucleoside analogues, termed "nucleodyes". acs.orgnih.gov These are visibly colored molecules that can be incorporated into nucleic acid strands. nih.gov For example, 6-amino-5-(4-nitrophenylazo)-uridine, synthesized from this compound, is a pyrimidine-based nucleodye. nih.gov Structural analyses show that these nucleodyes are good structural mimics of their natural counterparts, ensuring minimal perturbation to the nucleic acid structure. nih.gov
These synthetic analogues are sensitive to their microenvironment, such as changes in polarity and pH, making them useful as responsive probes. acs.orgnih.gov Furthermore, they can be designed to act as fluorescence quenchers, making them suitable for use in Förster Resonance Energy Transfer (FRET) studies to measure distances within or between nucleic acid molecules. acs.orgnih.gov This application demonstrates how the this compound scaffold is instrumental in developing probes for investigating the complex landscape of RNA structure and function. ed.ac.uk
Exploration in Sensor Development Research
The chemical properties of this compound and its derivatives make them attractive candidates for the development of chemical sensors. The ability to synthesize chromophoric and fluorescent derivatives from a this compound starting material is central to this application. nih.gov
The development of "nucleodyes" from this compound is a prime example of its use in sensor technology. nih.gov These molecules are designed to have specific photophysical properties, such as strong absorption in the visible spectrum. nih.gov Their sensitivity to the surrounding microenvironment allows them to function as probes; for instance, their absorption or fluorescence characteristics might change in response to polarity, pH, or the binding of a target molecule. nih.gov This responsiveness is the key principle behind their use as sensors.
These this compound-derived probes can be incorporated into larger systems to detect specific biological events or molecules. For example, their utility as FRET pairs with other fluorophores allows for the design of sensors that can report on conformational changes or binding events in nucleic acids. acs.orgnih.gov While research into electrochemical sensors has focused more on unmodified uracil, the development of optical probes and sensors from the this compound scaffold represents a significant area of exploration. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 6-Anilinouracil |
| IMAU (6-[3'-iodo-4'-methylanilino]uracil) |
| EMAU (6-[3'-ethyl-4'-methylanilino]uracil) |
| HB-EMAU |
| MB-EMAU |
| HB-IMAU |
| MB-IMAU |
| 6-Aminouridine |
| Deoxyadenosine |
| Uridine |
| 6-amino-5-(4-nitrophenylazo)-uridine |
| 5-(4-nitrophenylazo)-6-oxocytidine |
| 2-aminopurine |
| Pyrrolocytosine |
Metal Ion Complexation for Colorimetric Sensing Applications
The structural framework of this compound and its derivatives makes it a valuable scaffold for the development of colorimetric chemosensors for metal ion detection. These sensors operate on the principle of forming a complex with a specific metal ion, which results in a distinct and observable color change. This phenomenon arises from the alteration of the electronic properties of the molecule upon metal binding, leading to a shift in its maximum absorption wavelength (λmax) in the visible spectrum.
A notable application involves the synthesis of 6-amino-5-nitrosouracils, which have demonstrated efficacy in the selective detection of various bivalent metal ions. researchgate.net Research has shown that these compounds can act as selective colorimetric sensors for ions such as cobalt (Co²⁺), copper (Cu²⁺), and nickel (Ni²⁺). For instance, one derivative, 6-Amino-5-nitrosouracil (ANU), forms a yellow-colored complex specifically with Co²⁺ ions. researchgate.net Another derivative, involving a dimethylated uracil structure (DANU), produces a dark yellow complex upon binding with either Cu²⁺ or Ni²⁺ ions. researchgate.net
The sensitivity and binding affinity of these chemosensors can be quantified to determine their effectiveness. The association constant (Ka), which indicates the strength of the interaction between the sensor and the metal ion, has been calculated for these complexes. Furthermore, the limit of detection (LOD) and limit of quantification (LOQ) provide measures of the lowest concentration of the metal ion that can be reliably detected and quantified, respectively. researchgate.net These parameters are crucial for evaluating the practical applicability of the sensors in various analytical contexts.
Table 1: Performance Characteristics of this compound-Based Colorimetric Sensors
| Sensor Compound | Target Ion | Observed Color Change | Association Constant (Ka) (M⁻¹) | Limit of Detection (LOD) (µM) | Limit of Quantification (LOQ) (µM) |
|---|---|---|---|---|---|
| 6-Amino-5-nitrosouracil (ANU) | Co²⁺ | Colorless to Yellow | 9.524 × 10² | 33.94 | 102.86 |
| DANU | Cu²⁺ | Colorless to Dark Yellow | 3.956 × 10³ | 93.81 | 284.27 |
| DANU | Ni²⁺ | Colorless to Dark Yellow | 2.041 × 10³ | 48.40 | 146.65 |
Data sourced from spectrophotometric investigations of 6-amino-5-nitrosouracils. researchgate.net
The coordination in these complexes often involves the exocyclic oxygen and nitrogen atoms of the uracil derivative, which show a greater tendency to bind to metal ions than the ring nitrogen atoms. researchgate.net This selective complexation and the resulting visible color change form the basis of their application as straightforward and effective tools for metal ion detection.
Applications in Fluorescent Resonance Energy Transfer (FRET) Pair Design
The versatile chemical nature of this compound allows it to serve as a foundational molecule for the synthesis of chromophoric nucleoside analogues, often termed "nucleodyes". nih.gov These synthetic analogues are designed to be structurally similar to natural nucleosides but possess strong light-absorbing properties in the visible spectrum. This makes them ideal candidates for use as acceptors or quenchers in Fluorescence Resonance Energy Transfer (FRET) pairs. nih.gov
FRET is a distance-dependent physical process through which energy is transferred non-radiatively from an excited "donor" fluorophore to a nearby "acceptor" chromophore. wikipedia.org The efficiency of this energy transfer is highly sensitive to the distance between the donor and acceptor (typically within 1-10 nanometers), making FRET a powerful tool for studying molecular interactions, such as the folding of nucleic acids. nih.govnih.gov
Researchers have successfully synthesized uridine and cytidine azo dye analogues starting from this compound. nih.govacs.org Specifically, compounds like 6-amino-5-(4-nitrophenylazo)-uridine and 5-(4-nitrophenylazo)-6-oxocytidine have been created. nih.gov These nucleodyes are engineered to have absorption spectra that overlap significantly with the emission spectra of commonly used fluorescent nucleoside donors, a key requirement for efficient FRET. nih.gov
The potential of these this compound-derived nucleodyes as FRET acceptors has been evaluated by calculating the Förster critical distance (R₀). The R₀ value represents the distance at which the FRET efficiency is 50%, and a larger R₀ indicates a more effective FRET pair. nih.gov Calculations have shown that these nucleodyes are suitable FRET partners for well-established fluorescent donors like 2-aminopurine (2AP) and pyrrolocytosine (PyC). nih.gov The favorable R₀ values suggest that these pairs can be effectively used to monitor structural changes and hybridization events within oligonucleotides. nih.gov
Table 2: Calculated Förster Critical Distances (R₀) for this compound-Derived FRET Pairs
| Donor Fluorophore | Acceptor Nucleodye (derived from this compound) | R₀ (Å) |
|---|---|---|
| 2-aminopurine (d-2AP) | 6-amino-5-(4-nitrophenylazo)-uridine | 43 |
| 2-aminopurine (d-2AP) | 5-(4-nitrophenylazo)-6-oxocytidine | 43 |
| Pyrrolocytosine (PydC) | 6-amino-5-(4-nitrophenylazo)-uridine | 26 |
| Pyrrolocytosine (PydC) | 5-(4-nitrophenylazo)-6-oxocytidine | 28 |
Data represents calculated values based on spectral overlap and donor quantum yield. nih.gov
The development of these chromophoric nucleosides from this compound highlights its utility in creating sophisticated molecular probes for applications in chemical biology and diagnostics. nih.gov
Future Research Directions and Perspectives
Innovations in Green and Sustainable Synthetic Methodologies
The development of environmentally benign synthetic routes for 6-aminouracil (B15529) and its derivatives is a key area of future research. Traditional methods often involve harsh conditions or hazardous reagents. Modern approaches focus on minimizing environmental impact through catalyst-free reactions, the use of eco-friendly catalysts, and aqueous reaction media. citedrive.comeurekaselect.comresearchgate.netrasayanjournal.co.in
Recent studies have demonstrated the synthesis of N-phenylazo (triazine) derivatives of this compound at room temperature in pyridine (B92270) without a catalyst, highlighting a green and efficient process. citedrive.com Another sustainable approach involves the synthesis of bis(this compound-5-yl)methanes. One method describes a catalyst-free condensation of 6-amino-1,3-dimethyluracil (B104193) with various aldehydes in water at room temperature. researchgate.net This protocol avoids the use of dehydrating agents, heat, or surfactants.
The use of eco-friendly catalysts is also gaining prominence. Ceric ammonium (B1175870) nitrate (B79036) (CAN) has been effectively used for the one-pot synthesis of substituted bis(this compound-5-yl)methanes in aqueous ethanol (B145695) at room temperature. rsc.orgresearchgate.netrsc.orgrsc.org Similarly, sulfamic acid has been employed as a mild, efficient, and reusable organo-catalyst for the synthesis of bis(this compound-5-yl)methane derivatives in an aqueous ethanol medium. rasayanjournal.co.in
Ionic liquids, such as 1,1,3,3-tetramethylguanidine (B143053) acetate, have been utilized as recyclable catalysts for the one-pot synthesis of 6-aminouracils, further contributing to green chemistry principles. rsc.orgrsc.org
A summary of various green synthetic approaches for this compound derivatives is presented below:
Table 1: Green Synthetic Methodologies for this compound Derivatives| Derivative Class | Method | Key Features | Reference(s) |
|---|---|---|---|
| N-phenylazo (triazine) derivatives | Catalyst-free reaction in pyridine | Room temperature, eco-friendly, simple handling | citedrive.com |
| bis(6-amino-1,3-dimethyluracil-5-yl)methanes | Catalyst-free reaction in water | Room temperature, no dehydrating agents or surfactants | researchgate.net |
| bis(this compound-5-yl)methanes | Ceric ammonium nitrate (CAN) catalysis in aqueous ethanol | Mild conditions, high atom-economy, reusable media | rsc.orgresearchgate.netrsc.orgrsc.org |
| bis(this compound-5-yl)methanes | Sulfamic acid catalysis in aqueous ethanol | Mild conditions, recyclable catalyst, high yield | rasayanjournal.co.in |
| 6-Aminouracils | Ionic liquid catalysis | Recyclable catalyst, one-pot synthesis | rsc.orgrsc.org |
Advanced Mechanistic Elucidation of Complex Transformations
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic protocols and designing new transformations. The dual reactivity of this compound, which can react as an enamine at the C-5 position or through its 6-amino group, presents a fascinating area for mechanistic investigation. juniperpublishers.com
Theoretical studies, such as the investigation of the multicomponent reaction between benzaldehyde, Meldrum's acid, and this compound in an aqueous solution, provide valuable insights. acs.orgfigshare.com These studies have dissected the reaction into distinct mechanistic steps: Knoevenagel condensation, Michael addition, cyclization, and subsequent release of propanone and carbon dioxide. acs.org Such computational analyses help in identifying rate-determining steps and understanding the influence of reaction parameters like temperature. figshare.com For instance, in the aforementioned reaction, the Knoevenagel condensation can proceed via two pathways, and pKa calculations have shown that this compound is more likely than water to act as a base to deprotonate Meldrum's acid. acs.org
The proposed mechanism for the CAN-catalyzed synthesis of bis(this compound-5-yl)methanes suggests that the Lewis acidic nature of CAN activates the aldehyde, facilitating a nucleophilic attack from the electron-rich C-5 position of this compound. rsc.org Further experimental and computational studies are needed to fully validate and refine these proposed mechanisms.
Understanding the regioselectivity in reactions such as the acylation of this compound derivatives is another important research avenue. For instance, the condensation of 5,6-diaminouracil (B14702) derivatives with carboxylic acids using the coupling reagent COMU has been shown to be highly regioselective, yielding exclusively the 5-carboxamido derivatives. frontiersin.org
Integration of Machine Learning and AI in Computational Design
The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the computational design of novel this compound derivatives with tailored properties. While specific ML models for this compound are still emerging, the general application of these techniques in medicinal chemistry provides a clear roadmap. researchgate.netontosight.aiontosight.aiacs.org
ML models can be trained on existing datasets of uracil (B121893) derivatives to predict their biological activities, such as antiviral or anticancer properties. mdpi.com Techniques like quantitative structure-activity relationship (QSAR) modeling can identify key structural features of this compound derivatives that correlate with their desired biological functions. mdpi.com This data-driven approach can accelerate the discovery of new lead compounds by prioritizing the synthesis and testing of molecules with the highest predicted activity. ontosight.aimdpi.com
Exploration of Novel Coordination Chemistry Architectures
The coordination chemistry of this compound is a rich field with potential for creating novel materials with interesting properties. This compound possesses multiple potential coordination sites, including the ring nitrogen atoms, the exocyclic amino group, and the carbonyl oxygen atoms, allowing it to act as a versatile ligand. dergipark.org.truobaghdad.edu.iq
Recent research has explored the synthesis of two-dimensional coordination polymers of the Hofmann type, with the general formula M(6AU)₂Ni(CN)₄ (where M = Mn, Co, Ni, Cd). dergipark.org.tr In these complexes, the this compound molecule coordinates to the metal ion through one of the pyrimidine (B1678525) ring nitrogen atoms. dergipark.org.tr This work opens the door to designing new layered materials with tunable properties based on the choice of the metal ion.
The formation of metal-organic architectures driven by multifunctional this compound spacers has also been reported. rsc.org For example, a derivative, 1,3-dimethyl-5-(p-sulfonic-phenylazo)-6-aminouracil, has been used to assemble new coordination polymers with sodium and nickel, which exhibit interesting conductive properties. rsc.org
The coordination behavior of this compound derivatives with various transition metals such as Cu(II), Zn(II), Co(II), and Ni(II) continues to be an active area of research. uobaghdad.edu.iqresearchgate.netdoi.orgtandfonline.com Studies on complexes like 5-(3-nitrophenyllazo)-6-aminouracil have shown that the ligand can act as a monobasic bidentate, coordinating through the amino group and the azo group. researchgate.net The resulting complexes have been investigated for their antimicrobial activities. researchgate.net
Table 2: Examples of this compound-Based Coordination Complexes
| Complex Type | Metal Ions | Ligand | Structural Features | Potential Applications | Reference(s) |
|---|---|---|---|---|---|
| Hofmann-type polymer | Mn, Co, Ni, Cd | This compound | Two-dimensional coordination polymer | Not specified | dergipark.org.tr |
| Coordination polymer | Na, Ni | 1,3-dimethyl-5-(p-sulfonic-phenylazo)-6-aminouracil | Semi-conductive properties | Electronic materials | rsc.org |
| Monomeric complexes | Cu(II) | 1,3-dimethyl-5-(pyridylazo)-6-aminouracil | Investigated for redox, magnetic, and protein-binding properties | Bioinorganic chemistry | doi.org |
| 1:1 Complexes | Fe(III), Co(II), Ni(II), Cu(II), Zn(II) | 5-(3-nitrophenyllazo)-6-aminouracil | Octahedral, tetrahedral, or square planar geometries | Antimicrobial agents | researchgate.net |
| Vanadyl complexes | VO²⁺ | 5-phenylazo-6-aminouracil derivatives | Decompose to divanadium pentoxide | Antimicrobial agents | tandfonline.com |
Discovery of Undiscovered Research Applications in Chemical Biology
While this compound and its derivatives are known precursors for various biologically active molecules, including antiviral and anticancer agents, there is significant potential for discovering more specific and novel applications in chemical biology. smolecule.comresearchgate.net
One promising area is the development of specific enzyme inhibitors. This compound derivatives have been identified as inhibitors of enzymes like human thymidine (B127349) phosphorylase, uracil-DNA glycosylase, and dihydropyrimidine (B8664642) dehydrogenase. dergipark.org.truobaghdad.edu.iq Future research could focus on designing highly potent and selective inhibitors for these and other enzymes involved in nucleic acid metabolism, which could serve as powerful tools for studying biological processes or as therapeutic leads. For example, derivatives have been synthesized and evaluated for their ability to inhibit cathepsin B, an enzyme implicated in prostate cancer progression. scirp.org
The structural similarity of this compound to the natural nucleobase uracil allows for its potential use as a molecular probe. smolecule.com It can be incorporated into RNA, potentially altering its function and stability, which provides a method to investigate RNA metabolism and modification. smolecule.com The development of chromophoric this compound derivatives, or "nucleodyes," offers another exciting avenue. nih.gov These colored nucleoside analogues can be used as probes to study nucleic acid structure and interactions, as their photophysical properties are sensitive to the microenvironment. nih.gov
Furthermore, the antimicrobial properties of certain this compound derivatives, such as 5-(3-nitrophenyllazo)-6-aminouracil and its metal complexes, warrant further investigation. smolecule.comresearchgate.net Elucidating their mechanism of action could lead to the development of new classes of antibacterial and antifungal agents. smolecule.comresearchgate.net
The versatility of this compound as a starting material for the synthesis of diverse heterocyclic compounds, such as pyrido[2,3-d]pyrimidines, also opens up possibilities for creating libraries of novel compounds for high-throughput screening against a wide range of biological targets. smolecule.comeurekaselect.com
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for modifying 6-aminouracil to enhance its biological activity?
- Methodological Answer : this compound is often modified via its 6-amino group to attach or fuse heterocyclic rings. Key strategies include:
- Coupling reactions with pyrimidine-2-thione derivatives under basic conditions (e.g., DMF/piperidine reflux), yielding compounds like 4-(2,6-dioxo-tetrahydropyrimidin-4-ylamino)-2-thioxo-pyrimidines .
- Chloroacetylation using ClCH₂COCl in the presence of K₂CO₃ to enhance cytotoxicity (e.g., compound 4f with IC₅₀ = 21.21 µM) .
- Furan or pyrrolidinone ring attachment through amino bridges, though these show moderate activity compared to pyrimidine-based derivatives .
Q. How do structural modifications of this compound impact its anticancer activity against prostate cancer cell lines?
- Methodological Answer : Modifications alter IC₅₀ values significantly:
- The parent this compound has low activity (IC₅₀ = 362 µM against PC3 cells).
- Pyrimidine-2-thione derivatives (e.g., 3a, 3c) improve activity (IC₅₀ = 43.95–79.20 µM), while chloroacetylated derivatives (e.g., 4f) achieve IC₅₀ = 21.21 µM. Furan-attached compounds (5a, 5b) show moderate activity (IC₅₀ = 7.02–8.57 µM) .
Q. What role do multicomponent reactions (MCRs) play in synthesizing this compound derivatives?
- Methodological Answer : MCRs enable efficient synthesis of fused heterocycles in one step. Examples include:
- Pyrido[2,3-d]pyrimidines via reactions of this compound, malononitrile, and aldehydes using nanocrystalline MgO catalysts .
- Spirooxindole derivatives through MCRs involving isatins and cyclic ketones .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound-derived heterocycles?
- Methodological Answer : Key factors include:
- Catalyst selection : Nanocatalysts (e.g., HAp-encapsulated-γ-Fe₂O₃) enhance efficiency in solvent-free syntheses .
- Temperature control : Fusion reactions (e.g., malononitrile coupling) require precise thermal gradients to avoid side products .
- Solvent systems : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitutions, while ethanol/TEA mixtures stabilize imine formations .
Q. How can contradictions in biological activity data between this compound derivatives be resolved?
- Methodological Answer :
- Comparative assays : Re-test compounds under identical conditions (e.g., PC3 cell line + doxorubicin control) to normalize IC₅₀ values .
- Mechanistic profiling : Use enzymatic assays (e.g., cathepsin B inhibition) to identify off-target effects .
- Structural-activity relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on pyrimidine rings) with activity trends .
Q. What analytical methods are recommended for detecting this compound and its metabolites in biological samples?
- Methodological Answer :
- LC-MS/MS : Provides sensitivity (LOD ≈ 0.2 µmol/L for this compound) and specificity for urine/metabolite analysis. Use deuterated internal standards to improve accuracy .
- Sample preparation : Protein precipitation with acetonitrile followed by SPE cleanup minimizes matrix interference .
- Validation : Include precision (CV < 10%) and recovery (85–115%) tests across physiological pH ranges .
Q. What strategies address data contradictions in studies on this compound’s biochemical pathways?
- Methodological Answer :
- Iterative analysis : Reconcile in vitro findings (e.g., nitric oxide reactivity) with in vivo metabolite detection (e.g., triuret formation) .
- Principal contradiction framework : Identify dominant factors (e.g., concentration-dependent reactivity vs. enzymatic degradation) influencing observed outcomes .
- Cross-disciplinary validation : Collaborate with computational chemists to model reaction kinetics (e.g., uric acid → this compound conversion) .
Tables for Quick Reference
Table 1 : IC₅₀ Values of Select this compound Derivatives (PC3 Cell Line)
| Compound | Modification | IC₅₀ (µM) | Reference |
|---|---|---|---|
| This compound | Parent compound | 362 | |
| 3a | Pyrimidine-2-thione attached | 43.95 | |
| 4f | Chloroacetylated | 21.21 | |
| 5a | Furan-attached | 7.02 |
Table 2 : Key Synthetic Routes for this compound Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
